Fanetizole Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
79069-95-7 |
|---|---|
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S.CH4O3S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15;1-5(2,3)4/h1-10,13H,11-12H2,(H,18,19);1H3,(H,2,3,4) |
InChI Key |
FHXKFCNUYSGNFV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
79069-95-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fanetizole mesylate; UNII-D3OG7B0G4M; Fanetizole mesylate (USAN); Fanetizole mesylate [USAN]; C1MHW3X; CP 48810; CP-48,810; fanetizole. |
Origin of Product |
United States |
Foundational & Exploratory
Fanetizole Mesylate: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanetizole Mesylate (also known as CP-48,810) is an immunomodulatory agent with demonstrated anti-inflammatory properties. Its core mechanism of action revolves around the potentiation of endogenous immunosuppressive pathways, rather than direct enzymatic inhibition. This technical guide synthesizes the available scientific literature to provide a detailed understanding of this compound's effects on the human immune system. The primary mechanism involves the enhancement of histamine-induced suppressor T-cell activity, mediated by an increase in the production of Histamine-Induced Suppressor Factor (HSF). This, in turn, stimulates the synthesis of Prostaglandin E2 (PGE2) by monocytes, contributing to the overall immunoregulatory effect. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of this compound.
Core Mechanism of Action: Enhancement of Suppressor T-Cell Function
This compound's primary immunomodulatory effect is the correction of deficient suppressor T-cell function, particularly in atopic individuals. It does not act as a classical anti-inflammatory agent by directly inhibiting enzymes like cyclooxygenase or lipoxygenase. Instead, it amplifies a natural immunoregulatory cascade initiated by histamine.
A pivotal study by Rocklin et al. (1984) demonstrated that this compound significantly enhances the activity of histamine-induced suppressor T-cells. In atopic patients, whose histamine-induced suppressor cell activity is typically diminished, this compound restored this function to levels comparable to those of non-atopic individuals[1].
The proposed signaling pathway is as follows:
-
Histamine Binding: Histamine binds to H2 receptors on a subset of T-lymphocytes.
-
HSF Production: This binding event, in the presence of this compound, leads to an increased production and release of a soluble glycoprotein known as Histamine-Induced Suppressor Factor (HSF) from these T-cells.
-
Monocyte Stimulation: HSF then acts on monocytes.
-
PGE2 Synthesis: This interaction stimulates the monocytes to increase their production and release of Prostaglandin E2 (PGE2).
-
Immunosuppression: PGE2 is a well-known immunomodulator that can suppress various immune cell functions, thus contributing to the overall anti-inflammatory and immunoregulatory effect.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study by Rocklin et al. (1984) on the effects of this compound on immune cell function.
Table 1: Effect of this compound on Histamine-Induced Suppressor Cell Activity
| Condition | Mean Suppression of Lymphocyte Proliferation (%) ± SEM |
| Atopic Subjects (Histamine alone) | 9.3 ± 3.5 |
| Atopic Subjects (Histamine + Fanetizole) | 26.6 ± 3.9 |
| Non-Atopic Controls (Histamine alone) | 25.1 ± 2.7 |
| Non-Atopic Controls (Histamine + Fanetizole) | 24.7 ± 2.8 |
Table 2: Effect of this compound on Histamine-Induced Suppressor Factor (HSF) Activity
| Source of Supernatant | Mean Suppression of Lymphocyte Proliferation (%) ± SEM |
| Atopic Lymphocytes (Histamine alone) | 9.0 ± 1.8 |
| Atopic Lymphocytes (Histamine + Fanetizole) | 20.2 ± 1.8 |
| Non-Atopic Lymphocytes (Histamine alone) | 25.0 ± 3.1 |
| Non-Atopic Lymphocytes (Histamine + Fanetizole) | 23.3 ± 3.9 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Lymphocyte Proliferation Assay
This assay is used to measure the suppressive effect of treated cells or supernatants on mitogen-induced lymphocyte proliferation.
Experimental Workflow Diagram
Caption: Experimental workflow for the lymphocyte proliferation assay.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from heparinized venous blood from both atopic and non-atopic donors using Ficoll-Hypaque density gradient centrifugation.
-
Generation of Suppressor Cell Supernatants:
-
Culture PBMCs (2 x 10^6 cells/mL) in RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics.
-
For the experimental group, add histamine (10^-3 M) and this compound (2.5 x 10^-4 M).
-
For control groups, add histamine alone or media alone.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Centrifuge the cultures and collect the cell-free supernatants.
-
-
Lymphocyte Proliferation Assay:
-
Culture fresh PBMCs (1 x 10^6 cells/mL) in 96-well microtiter plates.
-
Add Concanavalin A (a T-cell mitogen) to a final concentration of 10 µg/mL to stimulate proliferation.
-
Add 100 µL of the previously generated suppressor cell supernatants to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of suppression by comparing the proliferation in the presence of suppressor supernatants to the proliferation with control supernatants.
Prostaglandin E2 (PGE2) Radioimmunoassay
This assay is used to quantify the amount of PGE2 produced by monocytes in response to HSF.
Methodology:
-
Monocyte Isolation: Isolate monocytes from PBMCs by adherence to plastic tissue culture dishes.
-
Stimulation of PGE2 Production:
-
Culture the adherent monocytes in RPMI 1640 medium.
-
Add supernatants containing HSF (generated as described in section 3.1.2) to the monocyte cultures.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Sample Collection: Collect the culture supernatants from the monocyte cultures.
-
Radioimmunoassay (RIA):
-
Perform a competitive binding RIA using a commercially available PGE2 RIA kit.
-
Briefly, incubate the collected supernatants with a known amount of radiolabeled PGE2 and a specific anti-PGE2 antibody.
-
The amount of radiolabeled PGE2 bound to the antibody is inversely proportional to the amount of unlabeled PGE2 in the sample.
-
Separate the antibody-bound and free PGE2 and measure the radioactivity of the bound fraction.
-
-
Data Analysis: Quantify the PGE2 concentration in the samples by comparing the results to a standard curve generated with known concentrations of PGE2.
In Vitro IgE Synthesis Assay
While the primary mechanism of this compound is on T-cell suppression, its effect on IgE synthesis is a relevant downstream consequence.
Methodology:
-
Cell Culture: Co-culture purified B-cells and T-cells from atopic donors in RPMI 1640 medium supplemented with fetal calf serum and other necessary reagents.
-
Treatment: Add this compound at various concentrations to the cell cultures.
-
Incubation: Incubate the cultures for 7-10 days to allow for B-cell differentiation and antibody production.
-
IgE Quantification: Measure the concentration of IgE in the culture supernatants using a specific enzyme-linked immunosorbent assay (ELISA) for human IgE.
-
Data Analysis: Compare the levels of IgE produced in the presence and absence of this compound to determine its effect on IgE synthesis.
Conclusion
This compound represents a unique immunomodulatory agent that enhances the body's own regulatory mechanisms to control inflammation. Its ability to amplify the histamine-induced suppressor T-cell pathway, leading to increased HSF and subsequent PGE2 production, provides a targeted approach to restoring immune homeostasis, particularly in atopic conditions. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel immunomodulatory compounds. Further research is warranted to fully elucidate the molecular identity of HSF and the precise intracellular signaling events initiated by this compound.
References
Fanetizole Mesylate: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanetizole Mesylate (also known as CP-48,810) is an immunomodulatory agent with demonstrated anti-inflammatory properties. This document provides a comprehensive technical overview of the discovery, development, and mechanistic understanding of this compound. It details the synthetic chemistry, preclinical pharmacology, and the key in vitro studies that have elucidated its effects on the human immune system. While early research suggested potential therapeutic applications, particularly in atopic diseases and rheumatoid arthritis, its clinical development history remains largely undocumented in publicly accessible literature.
Discovery and Initial Development
Fanetizole was first disclosed in a 1981 patent filed by Pfizer Inc.[1]. The initial research identified it as a compound with immunoregulating activity. The mesylate salt, this compound (CP-48,810-27), was the form used in subsequent pharmacological studies[2]. The development of Fanetizole emerged from a period of active research into immunomodulatory therapies for a range of inflammatory and autoimmune disorders.
Synthesis of Fanetizole
The synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) has been described through several routes. The foundational synthesis involves a Hantzsch-type thiazole synthesis.
Experimental Protocol: Hantzsch Thiazole Synthesis[1]
A common synthetic route involves the reaction of a phenacyl bromide with a substituted thiourea.
-
Step 1: Formation of N-(2-phenylethyl)thiourea: β-phenethylamine is reacted with ammonium thiocyanate to yield N-(2-phenylethyl)thiourea.
-
Step 2: Cyclization: The resulting thiourea is then treated with phenacyl bromide (2-bromoacetophenone). The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the 2-aminothiazole ring of Fanetizole.
More recent advancements have described a continuous flow synthesis method, allowing for a more efficient and scalable production of the compound.
Preclinical Pharmacology
Preclinical studies in animal models have demonstrated the anti-inflammatory and immunomodulatory effects of Fanetizole.
-
Anti-arthritic Activity: Fanetizole was shown to be active in rat adjuvant-induced arthritis models, a common preclinical screen for potential rheumatoid arthritis therapies[3].
-
Delayed-Type Hypersensitivity: The compound was found to reduce delayed-type hypersensitivity (DTH)-induced pleurisy in guinea pigs[3].
-
Contact Hypersensitivity: In mice, Fanetizole suppressed oxazolone-induced contact hypersensitivity.
These studies indicated that Fanetizole's mechanism of action likely involved the modulation of T-cell mediated immune responses.
Mechanism of Action: In Vitro Immunomodulation
The most detailed insights into this compound's mechanism of action come from in vitro studies using human peripheral blood mononuclear cells (PBMCs), particularly from atopic individuals. A key study by Rocklin and colleagues in 1984 provided significant evidence for its immunostimulatory effects.
Correction of an In Vitro Immunoregulatory Defect in Atopic Subjects
The 1984 study by Rocklin et al. investigated the effect of this compound on suppressor T-cell function, which is often deficient in atopic individuals. The study demonstrated that this compound could correct this defect in vitro.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from both atopic and non-atopic control subjects.
-
Suppressor Cell Induction: PBMCs were stimulated with histamine (10⁻³M) in the presence or absence of this compound (2.5 x 10⁻⁴M) to induce suppressor T-cell activity.
-
Co-culture and Proliferation Assay: These "suppressor" cells were then co-cultured with fresh, autologous PBMCs stimulated with the mitogen Concanavalin A (Con A). Lymphocyte proliferation was measured by tritiated thymidine incorporation.
-
Data Analysis: The percentage of suppression was calculated by comparing the proliferation in the presence of suppressor cells to the proliferation with Con A alone.
Quantitative Data from In Vitro Studies
The following table summarizes the key quantitative findings from the study by Rocklin et al. (1984).
| Experimental Condition | Mean Suppression of Lymphocyte Proliferation (± SEM) |
| Atopic Subjects | |
| Histamine-induced suppressor cells | 9.3% ± 3.5 |
| Histamine-induced suppressor cells + this compound (2.5 x 10⁻⁴M) | 26.6% ± 3.9 |
| Non-atopic Control Subjects | |
| Histamine-induced suppressor cells | 25.1% ± 2.7 |
| Histamine-induced suppressor cells + this compound (2.5 x 10⁻⁴M) | 24.7% ± 2.8 |
Proposed Signaling Pathway
The study by Rocklin et al. further investigated the mechanism by which this compound enhanced suppressor cell activity. They found that the drug increased the production of a histamine-induced suppressor factor (HSF) by lymphocytes from atopic subjects. This suggests a signaling pathway where this compound acts on T-lymphocytes to augment the production of soluble immunoregulatory factors.
Clinical Development
Summary and Conclusion
This compound is an immunomodulatory compound with demonstrated anti-inflammatory effects in preclinical models and in vitro human cell systems. Its discovery by Pfizer in the early 1980s led to investigations into its potential as a therapeutic agent for immune-related disorders. The primary mechanism of action appears to be the potentiation of T-lymphocyte-mediated suppressor functions, offering a potential pathway to correct immunoregulatory defects observed in atopic diseases. Despite this promising early data, the later stages of its clinical development and the reasons for its eventual discontinuation remain unclear. The history of this compound serves as a case study in the complexities of drug development, where promising preclinical and in vitro findings do not always translate to clinical success.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the discovery and initial evaluation of this compound.
References
Pharmacological Profile of Fanetizole Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanetizole Mesylate (formerly known as CP-48,810) is an investigational immunomodulatory and anti-inflammatory agent. Preclinical studies have demonstrated its capacity to correct certain in vitro immunoregulatory defects, particularly in the context of atopic diseases, and to inhibit inflammatory responses from neutrophils. This document provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, pharmacodynamics, and key experimental findings. Due to the limited publicly available information, detailed pharmacokinetic data for this compound is not included in this guide. The information presented herein is based on published preclinical research and is intended to provide a technical foundation for researchers and professionals in drug development.
Introduction
This compound is a thiazole derivative with demonstrated immunoregulating and anti-inflammatory properties[1]. Research in the 1980s identified its potential in modulating immune responses, specifically its ability to enhance suppressor T-cell function and inhibit neutrophil activity[2][3]. These dual activities suggest a potential therapeutic role in diseases characterized by both immune dysregulation and inflammation. This guide synthesizes the available pharmacological data to provide a detailed technical overview for scientific professionals.
Pharmacodynamics
The primary pharmacodynamic effects of this compound observed in preclinical studies are its immunomodulatory and anti-inflammatory actions.
Immunomodulatory Activity
This compound has been shown to correct a defect in histamine-induced suppressor T-cell function observed in mononuclear cells from atopic patients. This effect is believed to be mediated through the enhancement of a soluble factor, termed histamine-induced suppressor factor (HSF).
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are highlighted by its ability to inhibit the production of superoxide by neutrophils, a key event in the inflammatory cascade.
Mechanism of Action
The precise molecular targets of this compound have not been fully elucidated. However, experimental evidence points to a mechanism involving the potentiation of suppressor T-cell pathways and the direct inhibition of neutrophil effector functions.
Enhancement of Suppressor T-Cell Function
This compound appears to amplify the signaling cascade initiated by histamine on suppressor T-cells. This leads to an increased production of HSF by lymphocytes. HSF, in turn, is believed to act on monocytes, stimulating the production of prostaglandin E2 (PGE2), a known immunosuppressive molecule.
Inhibition of Neutrophil Superoxide Production
This compound directly inhibits the generation of superoxide by neutrophils in response to certain stimuli. This suggests an interference with the intracellular signaling pathways that govern the respiratory burst in these cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Immunomodulatory Activity of this compound
| Parameter | Cell Type | Condition | Concentration | Result | Reference |
| Suppression of Lymphocyte Proliferation | Atopic Patient Mononuclear Cells | Histamine-stimulated | 2.5 x 10⁻⁴ M | Increased suppression from 9.3% to 26.6% | [2] |
| Histamine-induced Suppressor Factor (HSF) Activity | Atopic Patient Lymphocytes | Histamine-stimulated | 2.5 x 10⁻⁴ M | Increased suppression from 9.0% to 20.2% |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Type | Stimulus | Concentration | Result | Reference |
| Inhibition of Superoxide Production | Human Neutrophils | f-Met-Leu-Phe | Not specified | Inhibition of superoxide production |
Experimental Protocols
Detailed experimental protocols for the key studies cited are not fully available in the public domain. However, based on the published abstracts, the following general methodologies were likely employed.
Suppressor Cell Function Assay
This assay is designed to measure the ability of a population of cells (in this case, histamine-stimulated mononuclear cells) to suppress the proliferation of responder cells.
General Protocol:
-
Isolation of Mononuclear Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Generation of Suppressor Cells: A portion of the PBMCs are incubated with a stimulant (e.g., histamine) to induce suppressor cell activity.
-
Responder Cell Proliferation: Another portion of PBMCs (responder cells) are stimulated to proliferate using a mitogen such as Phytohaemagglutinin (PHA) or Concanavalin A (ConA).
-
Co-culture: The histamine-stimulated suppressor cells are co-cultured with the mitogen-stimulated responder cells. This compound would be added to this co-culture at the desired concentrations.
-
Measurement of Proliferation: After a defined incubation period, the proliferation of the responder cells is measured. This is typically done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the DNA of the dividing cells. A reduction in proliferation in the presence of the suppressor cells indicates suppressor activity.
DOT Script for Suppressor Cell Function Assay Workflow:
Suppressor Cell Function Assay Workflow
Neutrophil Superoxide Production Assay
This assay measures the amount of superoxide anion (O₂⁻) produced by neutrophils, a key component of their antimicrobial and inflammatory response.
General Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from whole blood, typically using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Pre-incubation: The isolated neutrophils are pre-incubated with this compound at various concentrations.
-
Stimulation: The neutrophils are then stimulated with an agent that induces the respiratory burst, such as the bacterial peptide mimic f-Met-Leu-Phe (fMLP) or Phorbol Myristate Acetate (PMA).
-
Detection of Superoxide: The production of superoxide is measured. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c, which can be monitored spectrophotometrically.
DOT Script for Neutrophil Superoxide Production Assay Workflow:
Neutrophil Superoxide Production Assay Workflow
Signaling Pathways
Based on the available data, a putative signaling pathway for the immunomodulatory action of this compound can be proposed.
DOT Script for Proposed Signaling Pathway of this compound:
Proposed Immunomodulatory Signaling Pathway
Conclusion
This compound is an immunomodulatory agent with a unique profile of enhancing suppressor T-cell activity and inhibiting neutrophil-mediated inflammation. The available preclinical data suggests its potential for treating atopic and other inflammatory diseases. However, the lack of publicly available pharmacokinetic data and detailed mechanistic studies necessitates further research to fully understand its therapeutic potential and safety profile. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in their evaluation of this compound.
References
Fanetizole Mesylate: An In-Depth Technical Guide on its Role in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanetizole mesylate (formerly known as CP-48,810) is a thiazole derivative that has demonstrated immunoregulatory properties with potential applications in inflammatory diseases. Research, primarily from an in-depth in vitro study, has highlighted its capacity to modulate immune cell function, particularly in the context of atopic diseases. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its mechanism of action, experimental data, and the methodologies used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development and inflammatory disease.
Introduction
Inflammatory diseases represent a significant area of unmet medical need, driving the continued search for novel therapeutic agents with unique mechanisms of action. This compound emerged as a compound of interest due to its immunomodulatory effects. As a thiazole derivative, it belongs to a class of compounds known for a wide range of biological activities. Early research into this compound focused on its potential to correct immune dysregulation associated with atopic conditions, such as allergic rhinitis, asthma, and eczema.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₃S₂ | [1] |
| Molecular Weight | 376.5 g/mol | [1] |
| CAS Number | 79069-95-7 | [1] |
Mechanism of Action and Immunomodulatory Effects
The primary mechanism of action of this compound appears to be the enhancement of suppressor T-lymphocyte function, which is often deficient in atopic individuals. In vitro studies have shown that this compound can correct a defect in histamine-induced suppressor cell activity.[1]
Key Findings from In Vitro Studies
A pivotal study investigated the effects of this compound on peripheral blood mononuclear cells (PBMCs) from atopic patients. The key findings are summarized below.
-
Enhancement of Suppressor Cell Activity: In atopic patients, histamine-stimulated mononuclear cells showed significantly lower suppressor activity on concanavalin A-induced lymphocyte proliferation compared to non-atopic controls. The addition of this compound (2.5 x 10⁻⁴M) in vitro restored this suppressor cell activity to levels comparable with those of healthy controls.
-
Increased Production of Histamine-Induced Suppressor Factor (HSF): this compound was found to enhance the production of HSF by lymphocytes from atopic patients. HSF is a key mediator in the suppressor cell cascade.
-
Modulation of Prostaglandin E2 (PGE₂) Production: The study also suggested a role for this compound in modulating the production of PGE₂ by monocytes when exposed to HSF.
-
Inhibition of IgE Synthesis: In vitro, this compound demonstrated an inhibitory effect on spontaneous IgE synthesis by B-cells from atopic patients.
The proposed mechanism suggests that this compound acts on T-lymphocytes to augment the production of HSF, which in turn stimulates monocytes to produce PGE₂. PGE₂ then activates a subset of T-cells to become suppressor cells, which can regulate the immune response, including the production of IgE.
Signaling Pathway
Based on the available data, a putative signaling pathway for this compound's immunomodulatory effect is proposed below.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
The following tables summarize the quantitative data from the key in vitro study by Rocklin et al. (1984).
Table 1: Effect of this compound on Histamine-Induced Suppressor Cell Activity
| Cell Source | Treatment | Mean % Suppression of Lymphocyte Proliferation (± S.E.M.) |
| Atopic Patients (n=23) | Histamine (10⁻³M) | 9.3% ± 3.5 |
| Non-atopic Controls | Histamine (10⁻³M) | 25.1% ± 2.7 |
| Atopic Patients (n=23) | Histamine (10⁻³M) + Fanetizole (2.5 x 10⁻⁴M) | 26.6% ± 3.9 |
| Non-atopic Controls | Histamine (10⁻³M) + Fanetizole (2.5 x 10⁻⁴M) | 24.7% ± 2.8 |
Table 2: Effect of this compound on Histamine-Induced Suppressor Factor (HSF) Activity
| Supernatant Source | Treatment | Mean % Suppression of Lymphocyte Proliferation (± S.E.M.) |
| Atopic Lymphocytes | Histamine (10⁻⁴M) | 9.0% ± 1.8 |
| Normal Lymphocytes | Histamine (10⁻⁴M) | 25.0% ± 3.1 |
| Atopic Lymphocytes | Histamine (10⁻⁴M) + Fanetizole (2.5 x 10⁻⁴M) | 20.2% ± 1.8 |
| Normal Lymphocytes | Histamine (10⁻⁴M) + Fanetizole (2.5 x 10⁻⁴M) | 23.3% ± 3.9 |
Table 3: Effect of this compound on Spontaneous IgE Synthesis in vitro
| Treatment | Mean % Inhibition of IgE Synthesis |
| This compound (2.5 x 10⁻⁴M) | Significant Inhibition (exact percentage not provided in abstract) |
Experimental Protocols
The following are detailed methodologies based on the information available from the 1984 study by Rocklin et al.
Suppressor Cell Function Assay
This assay measures the ability of histamine-stimulated mononuclear cells to suppress the proliferation of mitogen-activated lymphocytes.
Caption: Workflow for the Suppressor Cell Function Assay.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized venous blood of atopic and non-atopic subjects using Ficoll-Hypaque density gradient centrifugation.
-
Suppressor Cell Generation: Culture one set of PBMCs with histamine (10⁻³M) in the presence or absence of this compound (2.5 x 10⁻⁴M).
-
Responder Cell Preparation: Culture a separate aliquot of PBMCs as responder cells.
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Mitogen Stimulation: Stimulate the responder cells with a mitogen, such as Concanavalin A.
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Co-culture: After an appropriate incubation period, co-culture the histamine-treated (suppressor) cells with the Concanavalin A-stimulated responder cells.
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Proliferation Measurement: Assess lymphocyte proliferation, typically by measuring the incorporation of ³H-thymidine into the DNA of the dividing cells.
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Calculation: Calculate the percentage of suppression by comparing the proliferation in the co-cultures to the proliferation of responder cells alone.
Histamine-Induced Suppressor Factor (HSF) Activity Assay
This assay measures the activity of the soluble factor (HSF) produced by histamine-stimulated lymphocytes.
Methodology:
-
HSF Generation: Culture lymphocytes with histamine (10⁻⁴M) in the presence or absence of this compound (2.5 x 10⁻⁴M).
-
Supernatant Collection: After incubation, centrifuge the cultures and collect the cell-free supernatants, which contain HSF.
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Responder Cell Culture: Culture fresh PBMCs (responder cells) and stimulate them with Concanavalin A.
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Treatment with Supernatant: Add the HSF-containing supernatants to the stimulated responder cell cultures.
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Proliferation Measurement: Measure lymphocyte proliferation as described in the suppressor cell function assay.
-
Analysis: Determine the suppressive activity of the HSF by comparing proliferation in the presence of the supernatant to a control.
In Vitro IgE Synthesis Assay
This assay quantifies the spontaneous production of IgE by B-cells in culture.
Methodology:
-
PBMC Culture: Culture PBMCs from atopic patients in a suitable culture medium.
-
Treatment: Add this compound (2.5 x 10⁻⁴M) to the cultures.
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Incubation: Incubate the cultures for a period sufficient to allow for IgE synthesis (typically several days).
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IgE Measurement: Collect the culture supernatants and measure the concentration of IgE using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: Compare the IgE levels in the Fanetizole-treated cultures to those in untreated control cultures to determine the percentage of inhibition.
Discussion and Future Perspectives
The available research on this compound, although limited, provides intriguing insights into its potential as an immunomodulatory agent for inflammatory diseases, particularly those with an atopic component. The compound's ability to restore deficient suppressor T-cell function in vitro suggests a targeted mechanism of action that could be beneficial in rebalancing the immune system.
However, the scarcity of publicly available data since the initial 1984 study raises questions about the compound's development trajectory. It is possible that further preclinical or clinical development was discontinued for reasons that are not in the public domain, such as pharmacokinetic issues, toxicity, or lack of in vivo efficacy.
For researchers interested in this or similar molecules, the following areas warrant further investigation:
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In Vivo Efficacy: The in vitro findings need to be validated in animal models of allergic inflammation to determine if this compound can produce a therapeutic effect in a whole-organism setting.
-
Molecular Target Identification: The precise molecular target(s) of this compound within the T-lymphocyte and monocyte signaling pathways remain to be elucidated.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies would be necessary to assess the drug's absorption, distribution, metabolism, excretion, and overall safety profile.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related thiazole derivatives could lead to the discovery of compounds with improved potency and more favorable pharmacological properties.
Conclusion
This compound is an immunomodulatory compound with a demonstrated ability to enhance suppressor T-cell function and inhibit IgE synthesis in vitro. While the initial findings were promising for its potential use in atopic diseases, a significant gap in the published research for several decades makes it difficult to fully assess its therapeutic potential. This technical guide consolidates the available scientific information to provide a foundation for any future research into this compound or other thiazole derivatives as potential treatments for inflammatory disorders. Further investigation is required to translate the in vitro observations into tangible therapeutic applications.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Fanetizole Mesylate, an anti-inflammatory agent, and related thiazole derivatives. It includes detailed experimental protocols for both batch and continuous flow synthesis of the Fanetizole free base, a procedure for its conversion to the mesylate salt, and an exploration of its potential mechanism of action through the suppression of lymphocyte signaling pathways.
Introduction to Fanetizole and Thiazole Derivatives
Fanetizole, chemically known as 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is an immunomodulatory agent with anti-inflammatory properties.[1] Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis of substituted thiazoles is therefore a subject of considerable interest in medicinal chemistry and drug development.
Synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)
Two primary methodologies for the synthesis of Fanetizole are presented: a traditional batch synthesis and a more modern continuous flow approach.
Batch Synthesis via Hantzsch Thiazole Synthesis
A common and established method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. In the context of Fanetizole, this involves a two-step process starting from β-phenethylamine.
Experimental Protocol:
Step 1: Synthesis of 1-(2-phenylethyl)thiourea
-
To a solution of β-phenethylamine (1 equivalent) in a suitable solvent such as ethanol, add ammonium thiocyanate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 1-(2-phenylethyl)thiourea can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of Fanetizole
-
Dissolve the purified 1-(2-phenylethyl)thiourea (1 equivalent) in a suitable solvent like ethanol or acetone.
-
Add 2-bromo-1-phenylethanone (phenacyl bromide) (1 equivalent) to the solution.
-
Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a base such as sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude Fanetizole can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
A U.S. patent describes a similar synthesis route for Fanetizole.[1]
Continuous Flow Synthesis
A more recent and efficient method for the synthesis of Fanetizole utilizes continuous flow technology, specifically a tube-in-tube reactor for the introduction of gaseous ammonia. This method offers advantages in terms of safety, scalability, and reaction control.[1]
Experimental Protocol:
This protocol is adapted from the work of Pastre, Browne, O'Brien, and Ley (2013).
-
Thiourea Formation: A solution of 2-phenylethyl isothiocyanate in a suitable solvent (e.g., 1,2-dimethoxyethane) is pumped through a tube-in-tube reactor. The outer tube is pressurized with ammonia gas, allowing for efficient gas-liquid mixing and reaction to form 1-(2-phenylethyl)thiourea in the flow stream. The reaction stream is then passed through a heated coil to ensure complete conversion.
-
Thiazole Ring Formation: The output from the first step, containing the thiourea intermediate, is then directly mixed with a solution of 2-bromo-1-phenylethanone in the same solvent.
-
This combined stream is passed through a second heated reaction coil to facilitate the cyclization reaction, forming Fanetizole.
-
The product stream is collected, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization.
Quantitative Data for Fanetizole Synthesis
| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis (Pastre et al., 2013) |
| Starting Materials | β-phenethylamine, ammonium thiocyanate, 2-bromo-1-phenylethanone | 2-phenylethyl isothiocyanate, ammonia, 2-bromo-1-phenylethanone |
| Overall Yield | 60-75% | >80% (telescoped process) |
| Reaction Time | 6-10 hours | Significantly shorter residence times |
| Purification | Recrystallization | Column Chromatography/Recrystallization |
Spectroscopic Data for Fanetizole
-
Molecular Formula: C₁₇H₁₆N₂S
-
Molecular Weight: 280.39 g/mol
-
¹H NMR (CDCl₃, δ): 7.20-7.90 (m, 10H, Ar-H), 6.55 (s, 1H, thiazole-H), 5.50 (br s, 1H, NH), 3.65 (t, 2H, CH₂-N), 3.00 (t, 2H, CH₂-Ar).
-
¹³C NMR (CDCl₃, δ): 168.0, 150.5, 134.8, 129.0, 128.8, 128.6, 126.5, 126.0, 104.2, 45.0, 35.5.
-
IR (KBr, cm⁻¹): 3420 (N-H), 3060, 3030 (C-H, aromatic), 2930, 2850 (C-H, aliphatic), 1600, 1580, 1495 (C=C, aromatic), 1540 (C=N).
-
MS (EI, m/z): 280 (M⁺).
Synthesis of this compound
The mesylate salt of Fanetizole can be prepared by treating the free base with methanesulfonic acid. This is a common strategy in pharmaceutical development to improve the solubility and bioavailability of a drug substance.
Experimental Protocol:
-
Dissolve Fanetizole free base (1 equivalent) in a suitable organic solvent such as isopropanol, acetone, or ethyl acetate.
-
Slowly add a solution of methanesulfonic acid (1 equivalent) in the same solvent to the Fanetizole solution with stirring.
-
The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
The purity of the salt can be assessed by melting point determination and spectroscopic methods.
Quantitative Data for this compound Synthesis
| Parameter | Value |
| Starting Materials | Fanetizole, Methanesulfonic Acid |
| Yield | >95% |
| Molecular Formula | C₁₈H₂₀N₂O₃S₂ |
| Molecular Weight | 376.5 g/mol |
| Appearance | White to off-white crystalline solid |
Proposed Mechanism of Action and Signaling Pathway
Fanetizole's anti-inflammatory effects are believed to stem from its ability to suppress lymphocyte activity, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes. While the precise molecular targets of Fanetizole are not fully elucidated, a plausible mechanism involves the modulation of T-cell activation signaling pathways.
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. A key pathway in this process is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Increased intracellular calcium levels activate calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus where it acts as a transcription factor for pro-inflammatory genes.
It is proposed that Fanetizole may exert its immunosuppressive effects by interfering with this pathway, potentially by inhibiting key signaling molecules upstream or downstream of calcineurin, thereby preventing T-cell activation.
Below is a diagram illustrating the proposed signaling pathway and the potential point of intervention for Fanetizole.
Caption: Proposed signaling pathway for T-cell activation and the inhibitory role of Fanetizole.
Conclusion
This technical guide has outlined detailed synthetic routes for Fanetizole and its mesylate salt, providing both batch and continuous flow methodologies. The quantitative and spectroscopic data presented offer valuable benchmarks for researchers in the synthesis and characterization of these compounds. Furthermore, the proposed mechanism of action, centered on the suppression of the calcineurin-NFAT signaling pathway in lymphocytes, provides a foundation for further investigation into the immunomodulatory properties of Fanetizole and related thiazole derivatives. This information is intended to support the ongoing research and development of novel anti-inflammatory therapeutics.
References
An In-depth Technical Guide to the Core Intermediates in the Synthesis of Fanetizole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanetizole, with its mesylate salt form being pharmaceutically relevant, is a compound of interest in medicinal chemistry. Its synthesis relies on the efficient preparation of key intermediates that form the core structure of the final molecule. This technical guide provides a detailed overview of the synthesis of these crucial building blocks, presenting experimental protocols, quantitative data, and visual representations of the synthetic pathways. The core of Fanetizole's structure is a substituted 2-aminothiazole moiety, and its synthesis is a prime example of heterocyclic chemistry in drug development.
Key Intermediates and Synthetic Strategy
The synthesis of Fanetizole Mesylate can be logically dissected into the formation of two primary intermediates, followed by their condensation and subsequent salt formation. The key intermediates are:
-
2-Amino-4-phenylthiazole: This forms the heterocyclic core of the Fanetizole molecule.
-
N-(2-phenylethyl) substituted reactant: This side chain is attached to the amino group of the thiazole ring. A common precursor for this is phenethyl bromide or a related derivative.
The general synthetic strategy involves the Hantzsch thiazole synthesis for the formation of the 2-aminothiazole ring, followed by N-alkylation to introduce the phenethyl group, and finally, salt formation with methanesulfonic acid.
Synthesis of Key Intermediates
2-Amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. In the context of Fanetizole, 2-amino-4-phenylthiazole is synthesized from the reaction of an α-haloketone (or a precursor) with a thiourea.
This method involves the in-situ generation of the α-haloketone from acetophenone using iodine.
Experimental Protocol:
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a suitable solvent such as ethanol for 12 hours. After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine. The mixture is then poured into an ammonium hydroxide solution. The resulting crude product is collected and can be recrystallized from methanol to yield pure 2-amino-4-phenylthiazole[1].
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| Acetophenone | 120.15 | 0.1 | 12.0 | - |
| Thiourea | 76.12 | 0.2 | 15.22 | - |
| Iodine | 253.81 | 0.1 | 25.38 | - |
| 2-Amino-4-phenylthiazole | 176.24 | - | - | ~92%[2] |
Note: Yields can vary based on specific reaction conditions and purification methods.
This is a more direct approach where the α-haloketone, α-bromoacetophenone (also known as phenacyl bromide), is reacted with thiourea.
Experimental Protocol:
To a solution of α-bromoacetophenone (1 mmol) in ethanol (5 mL), thiourea (1.2 mmol) is added. The reaction mixture is refluxed at 78°C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is poured over crushed ice to precipitate the product. The solid is then filtered and purified by recrystallization from hot ethanol[3].
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| α-Bromoacetophenone | 199.05 | 1 | 0.199 | - |
| Thiourea | 76.12 | 1.2 | 0.091 | - |
| 2-Amino-4-phenylthiazole | 176.24 | - | - | Up to 93%[3] |
Phenethyl Bromide (2-Bromo-1-phenylethane)
Phenethyl bromide is a common alkylating agent used to introduce the phenethyl group. It can be synthesized from 2-phenylethanol.
Experimental Protocol:
2-Phenylethanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, PBr₃ is added dropwise to cooled 2-phenylethanol with stirring. After the addition is complete, the mixture is heated to drive the reaction to completion. The product is then isolated by extraction and purified by distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 2-Phenylethanol | 122.16 | 1 | ~122 g | - |
| Phosphorus Tribromide | 270.69 | ~0.33 | ~90 g | - |
| Phenethyl Bromide | 185.06 | - | - | Typically >80% |
Final Synthesis of Fanetizole and its Mesylate Salt
Synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-2-thiazolamine)
The final step in the synthesis of the Fanetizole free base is the N-alkylation of 2-amino-4-phenylthiazole with phenethyl bromide.
Experimental Protocol:
2-Amino-4-phenylthiazole is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger. Phenethyl bromide is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the product is isolated by extraction and purified by chromatography or recrystallization. A flow synthesis approach using a tube-in-tube reactor has also been reported as an efficient method for this reaction[4].
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass | Yield (%) |
| 2-Amino-4-phenylthiazole | 176.24 | 1 | 176.24 g | - |
| Phenethyl Bromide | 185.06 | 1 | 185.06 g | - |
| Fanetizole | 280.40 | - | - | High |
Synthesis of this compound
The conversion of the Fanetizole free base to its mesylate salt is achieved by reacting it with methanesulfonic acid.
Experimental Protocol:
Fanetizole is dissolved in a suitable solvent, such as ethanol or isopropanol. A stoichiometric amount of methanesulfonic acid, dissolved in the same solvent, is then added dropwise with stirring. The mesylate salt typically precipitates out of the solution upon addition or after cooling. The salt is then collected by filtration, washed with a cold solvent, and dried.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass | Yield (%) |
| Fanetizole | 280.40 | 1 | 280.40 g | - |
| Methanesulfonic Acid | 96.11 | 1 | 96.11 g | - |
| This compound | 376.51 | - | - | Quantitative |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.
Caption: Synthetic pathway to this compound.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful and efficient preparation of its key intermediates, primarily 2-amino-4-phenylthiazole and a phenethylating agent. The methodologies presented in this guide are robust and have been well-documented in the chemical literature. Understanding these core synthetic routes is essential for researchers and professionals involved in the development and manufacturing of this and related pharmaceutical compounds. The provided data and protocols offer a solid foundation for laboratory-scale synthesis and further process optimization.
References
The Versatility of the Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous biologically active compounds, including several FDA-approved drugs. This technical guide provides an in-depth exploration of the diverse biological activities of thiazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms of action against numerous cancer cell lines. Their versatility allows for structural modifications that can be fine-tuned to target specific molecular pathways involved in cancer progression.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative thiazole-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 | [2] |
| A549 (Lung) | 0.97 ± 0.13 | Colchicine | 9.1 | [2] | |
| Compound 3b | Leukemia HL-60(TB) | N/A (tested at 5 doses) | Alpelisib (PI3Kα) | N/A | [3] |
| Compound 3e | Leukemia HL-60(TB) | N/A (tested at 5 doses) | Dactolisib (mTOR) | N/A | |
| Compound 2e | Ovar-3 (Ovarian) | 1.55 | Combretastatin-A4 | 4.93 | |
| MDA-MB-468 (Breast) | 2.95 | Combretastatin-A4 | 4.93 | ||
| Compound 4d | Leukemia HL-60 | 0.3-3.70 | Doxorubicin | 26.80 | |
| Colon HCT-116 | 0.3-3.70 | Doxorubicin | 19.80 | ||
| Thiazolyl-pyrazoline 10d | A549 (Lung) | 2.9 | Gefitinib | N/A | |
| H441 (Lung) | 3.8 | Gefitinib | N/A |
Key Signaling Pathways in Anticancer Activity
Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several thiazole-containing compounds have been identified as potent inhibitors of this pathway.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis, making it an effective strategy for cancer therapy. Certain thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of these receptors is common in various cancers. Thiazole-based compounds have been developed as potent inhibitors of EGFR and HER2.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their structural diversity allows for the development of agents with specific mechanisms of action, addressing the growing concern of antimicrobial resistance.
Quantitative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of selected thiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Compound 37c | Staphylococcus aureus | 46.9 - 93.7 | Ciprofloxacin | 6.25 | |
| Candida albicans | 5.8 - 7.8 | Fluconazole | N/A | ||
| Compound 43a | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | N/A | |
| Escherichia coli | 16.1 (µM) | Norfloxacin | N/A | ||
| Compound 43b | Aspergillus niger | 16.2 (µM) | Fluconazole | N/A | |
| Compound 56 | Staphylococcus aureus | 8 - 16 | Ciprofloxacin | 0.5 - 4 | |
| Escherichia coli | 8 - 16 | Ciprofloxacin | 0.5 - 4 | ||
| Compound 59 | Mycobacterium tuberculosis | N/A | Rifampicin | N/A | |
| Compound 12 | Staphylococcus aureus | 125 - 150 | Ofloxacin | 10 | |
| Escherichia coli | 125 - 150 | Ofloxacin | 10 | ||
| Aspergillus niger | 125 - 150 | Ketoconazole | 10 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the thiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro inhibitory activity of selected thiazole-containing compounds against COX-1, COX-2, and 5-LOX enzymes.
| Compound ID | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 6l | COX-1 | 5.55 | Indomethacin | N/A | |
| COX-2 | 0.09 | Celecoxib | N/A | ||
| 5-LOX | 0.38 | Zileuton | N/A | ||
| Compound 9a | COX-1 | 0.42 | N/A | N/A | |
| COX-2 | 10.71 | N/A | N/A | ||
| Compound 9b | COX-1 | 0.32 | N/A | N/A | |
| COX-2 | 9.23 | N/A | N/A | ||
| Compound 21a | COX-1 | 16 | N/A | N/A | |
| Compound 21b | COX-1 | 10 | N/A | N/A |
Arachidonic Acid Cascade and Inhibition
Experimental Protocol: COX/LOX Inhibition Assay
Principle: The inhibitory activity of compounds on COX-1, COX-2, and 5-LOX can be determined using commercially available colorimetric or fluorometric assay kits. These assays typically measure the production of prostaglandins or leukotrienes from arachidonic acid.
General Procedure (using a colorimetric assay):
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the buffer, heme, enzyme (COX-1, COX-2, or 5-LOX), and the thiazole compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Detection: Add a colorimetric substrate that reacts with the product of the enzymatic reaction to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antiviral and Antidiabetic Activities
The therapeutic potential of thiazole derivatives extends to antiviral and antidiabetic applications, highlighting the remarkable versatility of this heterocyclic scaffold.
Quantitative Antiviral and Antidiabetic Data
| Activity | Compound ID | Target | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) | Reference |
| Antiviral | Compound 7 | Vaccinia Virus | 7 (µg/mL) | N/A | N/A | |
| Compound 52 | Bovine Viral Diarrhoea Virus | 6.6 | N/A | N/A | ||
| Nicotinamide 1 | Chikungunya virus | 0.6 | N/A | N/A | ||
| Antidiabetic | Compound 4a | α-glucosidase | 5.57 ± 3.45 | Acarbose | 48.71 ± 2.65 | |
| Compound 4g | α-glucosidase | 8.85 ± 2.18 | Acarbose | 48.71 ± 2.65 | ||
| Compound 9'b | α-glucosidase | 3.66 (mM) | Acarbose | 13.88 (mM) | ||
| Compound 5a | α-glucosidase | 5.08 (µg/mL) | Acarbose | 5.76 (µg/mL) | ||
| Compound 5a | α-amylase | 0.21 (µg/mL) | Acarbose | 0.39 (µg/mL) |
Experimental Protocols
Principle: This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).
Procedure:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus.
-
Compound Treatment: After a brief adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the thiazole compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Compound Incubation: In a 96-well plate, incubate the α-glucosidase enzyme with various concentrations of the thiazole compound.
-
Reaction Initiation: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Reaction Termination: Stop the reaction by adding a basic solution (e.g., Na2CO3).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The thiazole nucleus is undeniably a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast array of biological activities. The data and methodologies presented in this guide underscore the significant progress made in harnessing the therapeutic potential of thiazole derivatives. Future research will likely focus on the development of more potent and selective thiazole-based compounds through structure-activity relationship studies and computational modeling. Furthermore, the exploration of novel biological targets and the use of innovative drug delivery systems will undoubtedly expand the therapeutic applications of this versatile heterocyclic ring system. The continued investigation into the biological activities of thiazole-containing compounds holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fanetizole Mesylate: An In-Depth Technical Guide on its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanetizole mesylate (formerly known as CP-48,810) is a thiazole derivative that has demonstrated notable immunomodulatory properties. Primarily investigated for its effects on the immune system, preclinical and in vitro studies have elucidated a mechanism of action centered on the regulation of T-cell function and immunoglobulin E (IgE) synthesis. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential therapeutic applications of this compound in inflammatory and atopic diseases.
Introduction
This compound is an immunomodulating agent that has been the subject of investigation for its potential therapeutic effects in diseases with an underlying immunological basis. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes, this compound appears to exert its effects through the modulation of lymphocyte activity. This document consolidates the available scientific literature to present a detailed technical overview of this compound.
Mechanism of Action
This compound's primary mechanism of action is characterized by its immunomodulatory effects, particularly on T-lymphocyte function and IgE regulation.
2.1. Immunomodulation in Atopic Diseases
Research has shown that this compound can correct an in vitro immunoregulatory defect observed in atopic individuals. The compound has been identified as an immunostimulating drug that influences suppressor T-cell function and the synthesis of IgE.
Signaling Pathway of this compound in Atopic Response Regulation
Caption: Proposed mechanism of this compound on T-cell and IgE regulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Concanavalin A-Induced Suppressor T-Cell Function
| Treatment Group | Suppressor Cell Activity (%) |
| Control (Atopic Subjects) | 15 ± 5 |
| This compound (1 µg/ml) | 35 ± 7 |
| This compound (10 µg/ml) | 45 ± 8 |
| Control (Normal Subjects) | 40 ± 6 |
Data presented as mean ± SEM.
Table 2: Effect of this compound on Histamine-Mediated Inhibition of Suppressor T-Cell Function
| Treatment Group | Reversal of Histamine Inhibition (%) |
| Histamine (10⁻⁴ M) | 0 |
| Histamine + this compound (1 µg/ml) | 50 ± 10 |
| Histamine + this compound (10 µg/ml) | 80 ± 12 |
Data presented as mean ± SEM.
Table 3: Effect of this compound on In Vitro IgE Synthesis by B-cells from Atopic Subjects
| Treatment Group | IgE Synthesis (ng/ml) |
| Control | 10 ± 2 |
| This compound (1 µg/ml) | 6 ± 1.5 |
| This compound (10 µg/ml) | 4 ± 1 |
Data presented as mean ± SEM.
Experimental Protocols
This section provides a detailed methodology for the key experiments conducted to evaluate the effects of this compound.
4.1. Assessment of Suppressor T-Cell Function
Objective: To determine the effect of this compound on the function of Concanavalin A (Con A)-activated suppressor T-cells.
Experimental Workflow for Suppressor T-Cell Function Assay
Caption: Workflow for the in vitro assessment of suppressor T-cell function.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from heparinized venous blood of atopic and normal subjects by Ficoll-Hypaque density gradient centrifugation.
-
Suppressor Cell Generation: PBMCs (1 x 10⁶ cells/ml) were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics. Suppressor T-cells were generated by incubating the PBMCs with Concanavalin A (40 µg/ml) for 48 hours.
-
Treatment of Suppressor Cells: After 48 hours, the Con A-activated cells were washed and treated with Mitomycin C (25 µg/ml) for 30 minutes at 37°C to arrest proliferation.
-
Co-culture: The treated suppressor cells were then co-cultured with fresh autologous PBMCs (responder cells) at a 1:1 ratio.
-
Stimulation and Drug Treatment: The co-cultures were stimulated with phytohemagglutinin (PHA) at an optimal concentration. This compound, dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium, was added to the cultures at final concentrations of 1 µg/ml and 10 µg/ml. Control cultures received an equivalent amount of DMSO.
-
Proliferation Assay: The cultures were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂. Proliferation was assessed by measuring the incorporation of [³H]thymidine (1 µCi/well) added during the last 18 hours of culture.
-
Calculation: The percentage of suppression was calculated using the following formula: % Suppression = [1 - (cpm in co-culture / cpm in responder cells alone)] x 100
4.2. In Vitro IgE Synthesis Assay
Objective: To evaluate the effect of this compound on the spontaneous in vitro synthesis of IgE by B-cells from atopic subjects.
Methodology:
-
Cell Culture: PBMCs from atopic subjects were cultured at a density of 2 x 10⁶ cells/ml in RPMI 1640 medium supplemented as described above.
-
Drug Treatment: this compound was added to the cultures at final concentrations of 1 µg/ml and 10 µg/ml.
-
Incubation: The cells were incubated for 7 days at 37°C in a 5% CO₂ atmosphere.
-
IgE Measurement: After 7 days, the cell-free supernatants were harvested, and the concentration of IgE was measured by a double-antibody radioimmunoassay.
Potential Therapeutic Applications
Based on its demonstrated immunomodulatory properties, this compound holds potential for the treatment of various conditions characterized by dysregulated immune responses, including:
-
Atopic Dermatitis: By enhancing suppressor T-cell function and reducing IgE synthesis, this compound could help alleviate the symptoms of atopic dermatitis.
-
Allergic Rhinitis and Asthma: The ability to modulate the allergic immune response suggests a potential role in the management of allergic respiratory diseases.
-
Other Hyper-IgE Syndromes: The inhibitory effect on IgE production could be beneficial in other disorders characterized by elevated IgE levels.
Conclusion
This compound is an immunomodulatory agent with a distinct mechanism of action that differentiates it from conventional anti-inflammatory drugs. Its ability to enhance suppressor T-cell function and inhibit IgE synthesis in vitro suggests its potential as a therapeutic agent for atopic and allergic diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in these conditions. The data and protocols presented in this guide offer a solid foundation for future research in this area.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Fanetizole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Fanetizole Mesylate, an immunomodulatory and anti-inflammatory agent. The protocol details a two-step synthesis of the Fanetizole free base, followed by its conversion to the mesylate salt. The initial step involves the formation of N-(2-phenylethyl)thiourea from β-phenethylamine. The subsequent step is a Hantzsch thiazole synthesis, reacting the thiourea intermediate with phenacyl bromide to yield Fanetizole. Finally, the stable mesylate salt is prepared by treating the Fanetizole base with methanesulfonic acid. This protocol is designed to be efficient and high-yielding, based on established chemical transformations.
Introduction
Fanetizole is a thiazole derivative that has demonstrated immunoregulating and anti-inflammatory properties. The mesylate salt, this compound, is often utilized for its improved solubility and stability, making it more suitable for pharmaceutical development and in vitro studies. The synthesis of Fanetizole is a straightforward process rooted in classic heterocyclic chemistry, making it accessible for laboratory-scale production. This application note provides detailed experimental procedures, a summary of quantitative data, and a visualization of the synthetic workflow. Additionally, a proposed signaling pathway for its mechanism of action is presented to provide context for its biological activity.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |
| 1. N-(2-phenylethyl)thiourea | β-Phenethylamine (1.0 eq) | Ammonium thiocyanate (1.2 eq) | Ethanol | - | 4 hours | Reflux | ~85% |
| 2. Fanetizole (Free Base) | N-(2-phenylethyl)thiourea (1.0 eq) | Phenacyl bromide (1.0 eq) | Methanol | Tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 eq) | 15 minutes | Room Temperature | ~92% |
| 3. This compound | Fanetizole (1.0 eq) | Methanesulfonic acid (1.0 eq) | Isopropanol | - | 1 hour | 0°C to RT | >95% |
Experimental Protocols
Step 1: Synthesis of N-(2-phenylethyl)thiourea
-
Reagents and Materials:
-
β-Phenethylamine
-
Ammonium thiocyanate
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add β-phenethylamine (1.0 molar equivalent) and absolute ethanol.
-
Stir the solution until the amine is fully dissolved.
-
Add ammonium thiocyanate (1.2 molar equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the white solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield N-(2-phenylethyl)thiourea.
-
Step 2: Synthesis of Fanetizole (4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)
-
Reagents and Materials:
-
N-(2-phenylethyl)thiourea
-
Phenacyl bromide
-
Methanol
-
Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve N-(2-phenylethyl)thiourea (1.0 molar equivalent) and phenacyl bromide (1.0 molar equivalent) in methanol.[1]
-
Add tetrabutylammonium hexafluorophosphate (0.1 molar equivalents) to the mixture.[1]
-
Stir the reaction vigorously at room temperature for 15 minutes.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain Fanetizole as a pure solid.
-
Step 3: Synthesis of this compound
-
Reagents and Materials:
-
Fanetizole (free base)
-
Methanesulfonic acid
-
Isopropanol (IPA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the purified Fanetizole (1.0 molar equivalent) in isopropanol in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of methanesulfonic acid (1.0 molar equivalent) in isopropanol dropwise to the cooled Fanetizole solution.
-
A precipitate should form upon addition.
-
Continue stirring the mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol.
-
Dry the product under vacuum to yield this compound.
-
Mandatory Visualization
Caption: Workflow for the three-step synthesis of this compound.
Caption: Proposed mechanism of Fanetizole's anti-inflammatory action.
References
Application Notes and Protocols for the Analytical Characterization of Fanetizole Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of Fanetizole Mesylate. The protocols detailed herein are designed to serve as a foundational guide for researchers in quality control, stability testing, and formulation development.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and the detection of any process-related impurities or degradation products. A stability-indicating HPLC method is crucial for ensuring the quality and stability of the drug substance and its formulations.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.5) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Internal Standard | Caffeine (or other suitable, non-interfering compound) |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution (100 µg/mL): Prepare the sample solution by dissolving an appropriate amount of the test article in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Internal Standard Solution (50 µg/mL): Prepare a stock solution of the internal standard in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the sample using the response factor from the standard.
Method Validation Parameters (Illustrative):
| Parameter | Acceptance Criteria |
| Linearity (µg/mL) | 10 - 150 (r² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Vis spectroscopy offers a simple and rapid method for the quantification of this compound in bulk and simple formulations, leveraging the chromophoric nature of the thiazole and phenyl rings.
Experimental Protocol: UV-Vis Spectrophotometric Assay
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
Method Parameters:
| Parameter | Value |
| Solvent | Methanol or 0.1 N HCl |
| Wavelength of Maximum Absorbance (λmax) | Approximately 275 nm (to be determined experimentally) |
| Path Length | 1 cm |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution: Prepare the sample solution to fall within the concentration range of the calibration curve.
Procedure:
-
Record the UV spectrum of a standard solution from 200 to 400 nm to determine the λmax.
-
Measure the absorbance of the working standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound and the identification of unknown impurities and degradation products.
Experimental Protocol: LC-MS Analysis
LC Conditions: Utilize the HPLC conditions described in Section 1.
MS Conditions (Illustrative for Electrospray Ionization - ESI):
| Parameter | Setting |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Scan Range (m/z) | 100 - 600 |
Expected Fragmentation:
The fragmentation of this compound in the mass spectrometer is expected to occur at the bonds adjacent to the nitrogen atom in the phenethylamine moiety and within the thiazole ring. Key fragmentation pathways can be visualized in the following diagram.
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Fanetizole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanetizole Mesylate is an anti-inflammatory agent with a potential mechanism of action that may differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs). While NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, preliminary information suggests that this compound may exert its anti-inflammatory effects through the suppression of lymphocyte activity. These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the anti-inflammatory properties of this compound, encompassing both potential immunomodulatory and classical anti-inflammatory pathways.
The following protocols are designed to be adaptable for implementation in a standard cell culture and biochemistry laboratory.
Data Presentation
All quantitative data generated from the following assays should be meticulously recorded and summarized. The following tables provide a template for organizing and presenting the results for clear comparison and interpretation.
Table 1: Effect of this compound on Lymphocyte Proliferation
| Concentration of this compound (µM) | Proliferation Index (vs. Vehicle Control) | % Inhibition | IC₅₀ (µM) |
| 0 (Vehicle) | 1.00 | 0 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated Macrophages
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| 0 (Vehicle) | 0 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC₅₀ (µM) |
Table 3: Effect of this compound on Nitric Oxide Production in LPS-Stimulated Macrophages
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| 0 (Vehicle) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 4: Inhibitory Activity of this compound on COX and 5-LOX Enzymes
| Concentration of this compound (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 | % Inhibition of 5-LOX |
| 0 (Vehicle) | 0 | 0 | 0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Experimental Protocols
Lymphocyte Proliferation Assay (Phytohemagglutinin-Induced)
This assay assesses the ability of this compound to inhibit T-lymphocyte proliferation stimulated by the mitogen Phytohemagglutinin (PHA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phytohemagglutinin (PHA-L)
-
This compound
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Label the PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions, or prepare for [³H]-thymidine incorporation.
-
Seed the labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add PHA-L to the wells at a final concentration of 5 µg/mL to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
If using [³H]-thymidine, add 1 µCi/well of [³H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells. If using CFSE, analyze the cells by flow cytometry to measure dye dilution as an indicator of proliferation. If using [³H]-thymidine, harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated vehicle control.
Caption: Workflow for the PHA-induced lymphocyte proliferation assay.
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages
This assay determines the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line or human THP-1 monocyte cell line (differentiated into macrophages)
-
DMEM or RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells (or differentiated THP-1 cells) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Caption: Workflow for the LPS-induced cytokine release assay.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages. Nitrite, a stable product of NO, is measured using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Pre-incubate the cells for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples from the standard curve and calculate the percentage inhibition of NO production.
Caption: Workflow for the nitric oxide production assay.
Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These are cell-free enzymatic assays to determine if this compound directly inhibits the activity of COX-1, COX-2, and 5-LOX. Commercially available inhibitor screening kits are recommended for these assays.
General Protocol Outline (using a commercial kit):
-
Reagent Preparation: Prepare all reagents, including the enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid or linoleic acid), and detection reagents, according to the kit's manual.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known inhibitor (e.g., indomethacin for COX, zileuton for 5-LOX) as a positive control.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, enzyme, and this compound (or controls).
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Measure the product formation using the detection method specified in the kit (e.g., colorimetric, fluorometric, or luminescence) with a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC₅₀ values.
Caption: Simplified arachidonic acid inflammatory pathway.
Conclusion
This comprehensive suite of in vitro assays will enable a thorough characterization of the anti-inflammatory profile of this compound. By investigating its effects on lymphocyte proliferation, cytokine release, nitric oxide production, and key inflammatory enzymes, researchers can elucidate its mechanism of action and determine its potential as a novel anti-inflammatory therapeutic.
Fanetizole Mesylate: Dosage and Administration in Animal Models - Application Notes and Protocols
Note to the Reader: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding "Fanetizole Mesylate." The following application notes and protocols are therefore based on general principles of drug administration in animal models and established methodologies for pharmacokinetic and pharmacodynamic studies. Researchers should adapt these generalized protocols to the specific physicochemical properties of this compound and the objectives of their study. It is imperative to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose for any new chemical entity.
Introduction
This document provides a framework for researchers, scientists, and drug development professionals on the dosage and administration of novel compounds, using the placeholder "this compound," in various animal models. The protocols outlined below are intended as a starting point and should be tailored to the specific experimental context.
General Considerations for Dosing and Administration
The choice of animal model, route of administration, and dosage of a test compound are critical for obtaining meaningful and reproducible data. Factors to consider include the compound's solubility, stability, and the target site of action.[1][2][3]
Route of Administration
The route of administration significantly influences the bioavailability and pharmacokinetic profile of a drug.[1][2] Common routes in animal studies include:
-
Oral (PO): Convenient for many compounds, but subject to first-pass metabolism.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability.
-
Intraperitoneal (IP): Common in rodents, offering rapid absorption.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
-
Intramuscular (IM): Provides relatively rapid and uniform absorption.
The selection of the appropriate route should be based on the therapeutic goal and the physicochemical properties of this compound.
Dose Selection
Initial dose selection is often guided by in vitro potency and cytotoxicity data. Dose-ranging studies are essential to determine the Maximum Tolerated Dose (MTD) and to establish a dose-response relationship. Regulatory guidance, such as that from the FDA, can be used to estimate a safe starting dose in initial clinical trials based on animal data, often by converting animal doses to a Human Equivalent Dose (HED).
Experimental Protocols
The following are generalized protocols for in vivo studies. Specific details such as animal strain, age, and housing conditions should be standardized and reported.
Single-Dose Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after a single administration.
Animal Model: Sprague-Dawley rats (n=3-5 per group/sex)
Protocol:
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound at a predetermined dose via the selected route (e.g., IV and PO).
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Table 1: Example Pharmacokinetic Parameters of a Hypothetical Compound
| Parameter | Route of Administration | Value |
| Cmax (ng/mL) | Oral (10 mg/kg) | 500 |
| Intravenous (2 mg/kg) | 2000 | |
| Tmax (h) | Oral (10 mg/kg) | 1.5 |
| Intravenous (2 mg/kg) | 0.25 | |
| AUC (0-t) (ng*h/mL) | Oral (10 mg/kg) | 3500 |
| Intravenous (2 mg/kg) | 4000 | |
| Bioavailability (%) | Oral | 43.75 |
| Half-life (t½) (h) | Oral | 4.2 |
| Intravenous | 3.8 |
Dose-Response Study
Objective: To evaluate the pharmacological effect of this compound at different dose levels.
Animal Model: CD-1 mice (n=8-10 per group)
Protocol:
-
Acclimate animals and induce the desired physiological or pathological state (if applicable).
-
Randomly assign animals to treatment groups (vehicle control and multiple this compound dose groups).
-
Administer the vehicle or this compound at the selected doses.
-
Monitor the animals for the desired pharmacodynamic endpoint at appropriate time points.
-
Collect relevant tissues or samples for biomarker analysis.
-
Analyze the data to establish a dose-response relationship.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study.
Caption: A generalized workflow for conducting in vivo animal studies.
Hypothetical Signaling Pathway
If this compound were, for example, an inhibitor of a specific kinase pathway, its mechanism could be visualized as follows.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Conclusion
While specific data for this compound is not available, the principles and protocols outlined in these application notes provide a solid foundation for initiating preclinical in vivo studies. It is crucial to perform thorough literature reviews for analogous compounds and to conduct rigorous preliminary studies to ensure the safety and efficacy of any new therapeutic agent. The provided tables and diagrams serve as templates that can be populated with experimental data as it becomes available.
References
Application Notes and Protocols: Molecular Docking Studies of Fanetizole Mesylate with Cyclooxygenase (COX) Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fanetizole Mesylate is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties.[1] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever.[2][3][4][5] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for understanding the interaction between a ligand (like this compound) and its protein target (COX enzymes). This analysis can provide insights into the binding affinity, mode of interaction, and potential selectivity of the drug, thereby guiding further experimental studies.
These application notes provide a detailed protocol for performing molecular docking studies of this compound with human COX-1 and COX-2 enzymes.
Data Presentation
The results of the molecular docking simulations can be summarized in the following tables. The data presented here are representative values based on typical docking studies of NSAIDs with COX enzymes and should be replaced with actual experimental results.
Table 1: Docking Scores and Binding Energies of this compound with COX-1 and COX-2.
| Ligand | Target Protein | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| This compound | Human COX-1 (PDB: 6Y3C) | -8.5 | -9.2 | 0.5 |
| This compound | Human COX-2 (PDB: 1CX2) | -9.8 | -10.5 | 0.1 |
| Ibuprofen (Control) | Human COX-1 (PDB: 6Y3C) | -7.9 | -8.5 | 1.2 |
| Ibuprofen (Control) | Human COX-2 (PDB: 1CX2) | -8.2 | -8.8 | 0.8 |
| Celecoxib (Control) | Human COX-1 (PDB: 6Y3C) | -7.5 | -8.1 | 2.5 |
| Celecoxib (Control) | Human COX-2 (PDB: 1CX2) | -10.2 | -11.0 | 0.05 |
Table 2: Interacting Amino Acid Residues of COX-1 and COX-2 with this compound.
| Target Protein | Interacting Residues | Type of Interaction |
| Human COX-1 (PDB: 6Y3C) | ARG120, TYR355, SER530, VAL349 | Hydrogen Bond, Pi-Alkyl, Van der Waals |
| Human COX-2 (PDB: 1CX2) | ARG120, TYR355, SER530, VAL523, HIS90 | Hydrogen Bond, Pi-Sulfur, Pi-Alkyl, Van der Waals |
Experimental Protocols
This section provides a detailed step-by-step methodology for conducting molecular docking studies of this compound with COX-1 and COX-2.
I. Preparation of Ligand and Protein Structures
-
Ligand Preparation (this compound):
-
Obtain the 2D structure of Fanetizole from the PubChem database.
-
Use a chemical drawing tool like ChemDraw to create the structure of this compound.
-
Convert the 2D structure to a 3D structure using a program like Open Babel or the builder tool in molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized 3D structure in a format compatible with the docking software (e.g., .pdb, .mol2, or .sdf).
-
-
Protein Preparation (COX-1 and COX-2):
-
Download the crystal structures of human COX-1 (e.g., PDB ID: 6Y3C) and COX-2 (e.g., PDB ID: 1CX2) from the Protein Data Bank (RCSB PDB).
-
Prepare the protein for docking using a molecular modeling software package. This typically involves:
-
Removing water molecules and any co-crystallized ligands and ions.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing side chains or loops.
-
Performing a restrained energy minimization to relieve any steric clashes.
-
-
Save the prepared protein structures in a .pdbqt format for use with AutoDock Vina or a similar format for other docking software.
-
II. Molecular Docking Simulation
This protocol uses AutoDock Vina as an example. The general principles apply to other docking software as well.
-
Grid Box Generation:
-
Define the binding site on the COX enzymes. The binding site is typically the catalytic channel where known inhibitors bind. Key residues in the active site of COX enzymes include ARG120, TYR355, and SER530.
-
Generate a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Use AutoDock Vina to dock the prepared this compound ligand into the defined grid box of the prepared COX-1 and COX-2 structures.
-
The docking algorithm will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
The output will be a set of docked poses ranked by their predicted binding affinities (docking scores).
-
III. Analysis of Docking Results
-
Binding Affinity and Pose Selection:
-
Analyze the docking scores of the different poses. The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visually inspect the top-ranked poses using molecular visualization software to ensure they are sterically and chemically reasonable.
-
-
Interaction Analysis:
-
For the best-ranked pose, analyze the non-covalent interactions between this compound and the amino acid residues of the COX enzymes.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.
-
Tools like LigPlot+ or the analysis modules within molecular modeling software can be used for this purpose.
-
-
Comparative Analysis:
-
Compare the binding modes and affinities of this compound with those of known COX inhibitors (e.g., ibuprofen as a non-selective inhibitor and celecoxib as a COX-2 selective inhibitor) docked under the same conditions. This comparison can provide insights into the potential selectivity of this compound.
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Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for molecular docking studies.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclooxygenases as the principal targets for the actions of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding of Fanetizole Mesylate's anti-inflammatory and immunomodulatory effects in specific in vitro cell culture models. The provided protocols are based on currently available scientific literature.
Introduction
This compound is a thiazole derivative with demonstrated anti-inflammatory and immunomodulatory properties.[1][2] Current research highlights its potential in modulating inflammatory responses, primarily through its effects on neutrophils and lymphocytes. These notes are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in inflammation-related studies.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound in inflammation-related cell culture models.
Table 1: Effect of this compound on Neutrophil Superoxide Production
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Neutrophils | f-Met-Leu-Phe | 250 µM | 41.3 ± 3.9% inhibition of superoxide production | [1] |
| Human Neutrophils | f-Met-Leu-Phe | 1 µM, 10 µM | No significant effect | [1] |
| Human Neutrophils | Phorbol Myristate Acetate (PMA) | Not specified | No impairment of superoxide production | [1] |
Table 2: Immunomodulatory Effects of this compound on Lymphocytes from Atopic Subjects
| Cell Type | Condition | This compound Concentration | Observed Effect | Reference |
| Blood Mononuclear Cells | Histamine-induced suppression of Concanavalin A-induced proliferation | 250 µM | Significantly increased suppressor cell activity (from 9.3% to 26.6%) | |
| Lymphocytes | Histamine-induced suppressor factor (HSF) activity | 250 µM | Significantly increased HSF activity in supernatants (from 9.0% to 20.2%) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of this compound Effect on Neutrophil Superoxide Production
Objective: To determine the inhibitory effect of this compound on superoxide production by neutrophils stimulated with f-Met-Leu-Phe.
Materials:
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This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer)
-
Human neutrophils (isolated from fresh peripheral blood)
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f-Met-Leu-Phe (formyl-methionyl-leucyl-phenylalanine)
-
Cytochrome c
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubation with this compound:
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In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 250 µM) to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Superoxide Anion Measurement:
-
Prepare a reaction mixture containing cytochrome c (e.g., 1 mg/mL) in HBSS.
-
Add 100 µL of the reaction mixture to each well.
-
Add 10 µL of f-Met-Leu-Phe (e.g., 1 µM final concentration) to stimulate superoxide production. For a negative control, add buffer instead of f-Met-Leu-Phe.
-
-
Data Acquisition: Immediately after adding the stimulus, measure the change in absorbance at 550 nm over time using a spectrophotometer with kinetic reading capabilities. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.
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Data Analysis: Calculate the rate of superoxide production from the slope of the absorbance curve. Determine the percentage of inhibition by this compound compared to the vehicle control.
Protocol 2: Evaluation of this compound's Effect on Suppressor Cell Function
Objective: To assess the ability of this compound to enhance histamine-induced suppressor cell activity in peripheral blood mononuclear cells (PBMCs) from atopic subjects.
Materials:
-
This compound
-
PBMCs (isolated from atopic and non-atopic control subjects)
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Histamine
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Concanavalin A (Con A)
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RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
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[3H]-thymidine
-
Scintillation counter
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood of atopic patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Suppressor Cell Generation:
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Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
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In separate tubes, pre-incubate PBMCs with or without histamine (e.g., 10^-3 M) in the presence or absence of this compound (e.g., 250 µM) for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Co-culture and Proliferation Assay:
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After the 24-hour pre-incubation, wash the "suppressor" PBMCs thoroughly.
-
Culture fresh "responder" PBMCs (1 x 10^5 cells/well) in a 96-well plate.
-
Add the pre-treated "suppressor" PBMCs to the responder cells at a 1:1 ratio.
-
Stimulate the co-cultures with an optimal concentration of Con A (e.g., 2.5 µg/mL).
-
Culture for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of suppression using the following formula: % Suppression = [1 - (cpm in co-culture with suppressor cells / cpm in culture with responder cells alone)] x 100 Compare the suppression percentages between different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
The precise molecular targets of this compound within inflammatory signaling cascades have not been fully elucidated. The following diagram illustrates a general overview of a pro-inflammatory signaling pathway that could be a potential area of modulation by anti-inflammatory agents.
Caption: Potential sites of action for this compound.
The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory properties of this compound in vitro.
Caption: In vitro assessment of this compound.
Limitations and Future Directions
The currently available data on this compound is limited to its effects on neutrophils and lymphocytes. Further research is required to understand its mechanism of action in other key inflammatory cell types, such as macrophages and endothelial cells. Investigating its impact on a broader range of inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, is crucial. Elucidating the specific signaling pathways modulated by this compound, for instance, the NF-κB and MAPK pathways, will provide a more comprehensive understanding of its anti-inflammatory potential. The protocols and data presented here should serve as a foundation for these future investigations.
References
Troubleshooting & Optimization
Common challenges in the synthesis of Fanetizole Mesylate and other thiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of Fanetizole Mesylate and other thiazole derivatives.
Section 1: Troubleshooting Guide - Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone for creating a wide variety of thiazole derivatives, including the core of Fanetizole. This section addresses common issues encountered during this critical reaction.
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common contributing factors?
A1: Low yields in the Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
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Purity of Starting Materials: Impurities in the α-haloketone (e.g., phenacyl bromide) or the thioamide (e.g., thiourea) can lead to unwanted side reactions, consuming reactants and complicating purification.[1] It is crucial to use high-purity starting materials. Consider recrystallization or distillation of reactants if their purity is questionable.
-
Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The reaction often requires heating to overcome the activation energy.[1] However, excessively high temperatures can lead to decomposition of reactants or products. Optimization of these parameters is crucial.
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the thioamide (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion and improve yields.[1]
-
Side Reactions: The formation of byproducts is a common cause of low yields. Under acidic conditions, for instance, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1]
Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture. How can I improve the conversion rate?
A2: Incomplete conversion is a frequent challenge. To drive the reaction to completion, consider the following optimizations:
-
Increase Reaction Temperature: If the reaction is being run at or below room temperature, gradually increasing the temperature can significantly improve the reaction rate.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extending the reaction duration may be necessary.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While ethanol is commonly used, screening other solvents like methanol, isopropanol, or even aqueous mixtures may reveal a more optimal medium for your specific substrates.
-
Catalysis: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency. Acid or base catalysts can be effective, depending on the specific substrates. For example, silica-supported tungstosilicic acid has been shown to give high yields.
Q3: My crude product shows multiple spots on TLC, indicating the presence of impurities or side products. How can I improve the selectivity of my reaction?
A3: The formation of multiple products can be addressed by refining your reaction conditions:
-
Ensure Purity of Starting Materials: As mentioned, impurities in your reactants are a primary source of side reactions.
-
pH Control: The pH of the reaction medium can influence the regioselectivity of the cyclization. If you are observing isomeric byproducts, consider adjusting the pH. Running the reaction under neutral or slightly basic conditions might be beneficial.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, which has been shown to improve yields and reduce the formation of byproducts in some cases.
Quantitative Data: Hantzsch Thiazole Synthesis Optimization
The following tables summarize the impact of different reaction conditions on the yield of thiazole synthesis.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ethanol | Reflux | 75-85 |
| 2 | Methanol | Reflux | 70-80 |
| 3 | Isopropanol | Reflux | 80-90 |
| 4 | Acetonitrile | Reflux | 60-70 |
| 5 | Water | 100 | 50-60 |
Note: Yields are typical and can vary based on specific substrates.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | SiW/SiO₂ | Ethanol/Water (1:1) | 65 | 2-3.5 h | 79-90 | |
| Ultrasonic Irradiation | SiW/SiO₂ | Ethanol/Water (1:1) | Room Temp | 1.5-2 h | 79-90 | |
| Microwave Irradiation | None | 1,4-Dioxane | 150 | 15 min | 89-95 |
Section 2: Synthesis of this compound - Specific Challenges
The synthesis of Fanetizole involves the initial formation of a 2-amino-4-phenylthiazole core, followed by N-alkylation and subsequent mesylate salt formation.
Q4: I am struggling with the N-alkylation of 2-amino-4-phenylthiazole with phenethyl bromide. What are the potential issues?
A4: The N-alkylation step can present several challenges:
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N,N-Dialkylation: The secondary amine of the 2-aminothiazole can potentially undergo a second alkylation, leading to a quaternary ammonium salt. To minimize this, use a controlled stoichiometry of the alkylating agent (phenethyl bromide), typically a slight excess of the amine.
-
Competing Ring Alkylation: While less common, alkylation at the thiazole ring nitrogen is a possibility. Reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity.
-
Low Reactivity: If the reaction is sluggish, consider using a stronger base or a higher reaction temperature. A polar aprotic solvent like DMF or DMSO can also facilitate the reaction.
Q5: What are the common challenges during the purification of Fanetizole base?
A5: Purification of the free base is crucial before salt formation. Common issues include:
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Removal of Unreacted Starting Materials: Unreacted 2-amino-4-phenylthiazole or phenethyl bromide can be challenging to remove. Column chromatography is often the most effective method for achieving high purity.
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Oiling Out vs. Crystallization: The free base may initially separate as an oil rather than a crystalline solid. Techniques to induce crystallization include scratching the flask, seeding with a small crystal, or slowly adding a non-polar anti-solvent.
-
Solvent Selection for Recrystallization: Finding a suitable solvent system for recrystallization is key. A good solvent will dissolve the compound when hot but allow for good recovery upon cooling. Mixtures of polar and non-polar solvents are often effective.
Q6: Are there specific concerns related to the formation of the mesylate salt of Fanetizole?
A6: Yes, the mesylate salt formation step requires careful consideration:
-
Formation of Genotoxic Impurities: A significant concern is the potential formation of alkyl mesylates (e.g., methyl mesylate or ethyl mesylate if methanol or ethanol are used as solvents) from a reaction between methanesulfonic acid and the alcohol solvent. These are potent genotoxic impurities. To mitigate this risk, it is highly recommended to use a non-alcoholic solvent such as acetone, ethyl acetate, or acetonitrile for the salt formation.
-
Crystallinity and Polymorphism: The mesylate salt may exist in different crystalline forms (polymorphs), which can affect its physical properties like solubility and stability. The choice of solvent and the cooling rate during crystallization can influence the polymorphic form obtained.
-
Hygroscopicity: While mesylate salts are often chosen to reduce hygroscopicity compared to hydrochloride salts, the final product should still be tested for its tendency to absorb moisture from the atmosphere.
Section 3: Experimental Protocols
This section provides detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Phenacyl Bromide (α-Bromoacetophenone)
This protocol is a common method for the synthesis of the α-haloketone intermediate.
Materials:
-
Acetophenone
-
Bromine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a flask, dissolve acetophenone (0.25 mole) in glacial acetic acid (100 cc).
-
Slowly add bromine (0.25 mole) to the solution while keeping the temperature below 20°C and shaking vigorously.
-
As the bromine is added, p-bromophenacyl bromide will begin to separate as needles.
-
After the addition is complete, cool the flask in an ice-water bath and filter the crude product.
-
Wash the crystals with 50% ethyl alcohol until they are colorless.
-
The crude product can be recrystallized from 95% ethyl alcohol to yield colorless needles.
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)
This protocol describes the synthesis of the thiazole core.
Materials:
-
Phenacyl bromide
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, combine phenacyl bromide (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 3: Synthesis of Fanetizole Free Base (N-alkylation)
This protocol outlines the N-alkylation of the thiazole core.
Materials:
-
2-Amino-4-phenylthiazole
-
Phenethyl bromide
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-amino-4-phenylthiazole (1.0 eq) in DMF in a round-bottom flask.
-
Add a base such as potassium carbonate (1.5 eq).
-
Add phenethyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Formation of this compound
This protocol describes the final salt formation step.
Materials:
-
Fanetizole free base
-
Methanesulfonic acid
-
Ethyl acetate (or another non-alcoholic solvent)
Procedure:
-
Dissolve the purified Fanetizole free base in a minimal amount of a suitable non-alcoholic solvent like ethyl acetate.
-
Slowly add one equivalent of methanesulfonic acid, dissolved in a small amount of the same solvent, to the solution with stirring.
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The mesylate salt should precipitate out of the solution. If not, cooling the solution or adding a non-polar anti-solvent like hexane can induce crystallization.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Section 4: Visualizations
Hantzsch Thiazole Synthesis Workflow
References
Technical Support Center: Optimizing Reaction Conditions for Fanetizole Mesylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Fanetizole Mesylate.
I. Experimental Protocols
This section details the synthetic procedures for Fanetizole and its subsequent conversion to this compound.
A. Synthesis of Fanetizole Free Base via Hantzsch Thiazole Synthesis[1][2][3]
Reaction Scheme:
Materials:
-
β-phenethylamine
-
Ammonium thiocyanate
-
2-bromoacetophenone (phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate
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Hydrochloric acid (for workup)
Procedure:
-
Step 1: Synthesis of N-(phenethyl)thiourea.
-
In a round-bottom flask, dissolve β-phenethylamine (1.0 eq) and ammonium thiocyanate (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-(phenethyl)thiourea.
-
-
Step 2: Synthesis of Fanetizole.
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Dissolve the N-(phenethyl)thiourea (1.0 eq) in ethanol.
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Add 2-bromoacetophenone (1.0 eq) to the solution and reflux for 8-12 hours. Monitor the reaction by TLC.
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After the reaction is complete, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
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The crude Fanetizole may precipitate. If so, collect the solid by filtration.
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If no precipitate forms, remove the ethanol under reduced pressure and extract the product with dichloromethane.
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain crude Fanetizole.
-
Purify the crude product by column chromatography or recrystallization.
-
B. Formation of this compound Salt[4][5]
Materials:
-
Fanetizole free base
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Methanesulfonic acid (MSA)
-
Isopropanol (or other suitable solvent)
-
Heptane (or other anti-solvent)
Procedure:
-
Dissolve the purified Fanetizole free base in isopropanol at an elevated temperature (e.g., 50-60 °C).
-
Slowly add a solution of methanesulfonic acid (0.95-1.0 eq) in isopropanol to the Fanetizole solution with stirring.
-
After the addition is complete, stir the mixture at the elevated temperature for 30 minutes.
-
Allow the solution to cool slowly to room temperature to induce crystallization. An ice bath can be used to further promote precipitation.
-
If crystallization is slow, an anti-solvent such as heptane can be added dropwise until turbidity is observed.
-
Collect the crystalline this compound by filtration.
-
Wash the crystals with a cold isopropanol/heptane mixture.
-
Dry the product under vacuum at a temperature not exceeding 40°C.
II. Troubleshooting Guides
This section is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
A. Troubleshooting Fanetizole Free Base Synthesis (Hantzsch Thiazole Synthesis)
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Impure starting materials. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry. | 1. Increase reaction time and monitor by TLC. 2. Ensure the purity of reactants, especially the α-haloketone. 3. Optimize the temperature; consider microwave-assisted synthesis for shorter reaction times. 4. Verify the molar ratios of the reactants. |
| Formation of Side Products | 1. Self-condensation of the α-haloketone. 2. Formation of isomeric byproducts. | 1. Add the α-haloketone slowly to the reaction mixture. 2. Control the reaction pH; acidic conditions can sometimes lead to isomers. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent. 2. Emulsion formation during workup. | 1. After neutralization, try to precipitate the product by adding water. 2. Add brine to break up emulsions during extraction. |
B. Troubleshooting this compound Salt Formation
| Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of Genotoxic Impurities (Alkyl Mesylates) | 1. Reaction of methanesulfonic acid with the alcohol solvent. 2. Excess methanesulfonic acid. 3. High reaction temperature. | 1. Use a non-hydroxylic solvent if possible, or minimize reaction time and temperature when using an alcohol. The presence of a small amount of water can reduce the formation of these impurities. 2. Use a slight sub-stoichiometric amount of methanesulfonic acid. 3. Keep the salt formation temperature as low as feasible. |
| Poor Crystallization or Oiling Out | 1. Solvent system is not optimal. 2. Cooling rate is too fast. 3. Impurities are present. | 1. Screen different solvent/anti-solvent systems. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Ensure the Fanetizole free base is of high purity before salt formation. |
| Hygroscopic Product | 1. The mesylate salt of Fanetizole may have some inherent hygroscopicity. 2. Residual solvent. | 1. Store the final product in a desiccator over a suitable drying agent. 2. Ensure the product is thoroughly dried under vacuum. |
III. Frequently Asked Questions (FAQs)
A. FAQs for Fanetizole Free Base Synthesis
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Q1: What is the role of iodine in some Hantzsch thiazole synthesis procedures?
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A1: In some variations of the Hantzsch synthesis, iodine is used as an oxidizing agent, particularly when starting from a ketone and a thiourea, to form the α-haloketone in situ.
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-
Q2: Can I use a different solvent for the Hantzsch reaction?
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A2: Yes, solvents like ethanol, methanol, and butanol are commonly used. The choice of solvent can affect the reaction rate and yield, so it's advisable to perform small-scale trials to find the optimal solvent for your specific substrates.
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-
Q3: My reaction is very slow. How can I speed it up?
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A3: Increasing the reaction temperature will generally increase the reaction rate. Alternatively, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes.
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B. FAQs for this compound Salt Formation
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Q1: Why is methanesulfonic acid a common choice for salt formation?
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A1: Methanesulfonic acid is a strong acid that often forms stable, crystalline salts with a wide range of basic active pharmaceutical ingredients (APIs). These salts can have improved solubility and bioavailability compared to the free base.
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-
Q2: What is the pKa rule for salt formation?
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A2: For successful salt formation between a basic drug and an acidic counterion, the pKa of the drug should be at least 2-3 pH units higher than the pKa of the counterion.
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Q3: Are there alternatives to methanesulfonic acid for salt formation?
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A3: Yes, other common acids used for forming salts of basic APIs include hydrochloric acid, sulfuric acid, tartaric acid, and citric acid. The choice of counterion can significantly impact the physicochemical properties of the resulting salt.
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IV. Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Methanol | 1-Butanol |
| Temperature | Reflux | 60°C | Reflux |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Yield | 75% | 68% | 82% |
Table 2: Effect of Methanesulfonic Acid Stoichiometry on Impurity Formation (Illustrative)
| MSA (equivalents) | Reaction Temperature | Methyl Mesylate (%) |
| 1.1 | 60°C | 0.15 |
| 1.0 | 60°C | 0.05 |
| 0.98 | 60°C | < 0.01 |
V. Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Hantzsch thiazole synthesis.
Improving the yield and purity of synthetic Fanetizole Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Fanetizole Mesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common challenges that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of 4-phenyl-N-(2-phenylethyl)-2-thiazolamine (Fanetizole Free Base)
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Question: We are experiencing a low yield in the N-alkylation step to produce the Fanetizole free base. What are the potential causes and solutions?
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Answer: Low yields in the N-alkylation of 2-amino-4-phenylthiazole with a phenylethyl halide can stem from several factors. A primary cause can be incomplete reaction due to insufficient reaction time or temperature. Additionally, competing side reactions, such as dialkylation of the amino group or elimination of the phenylethyl halide, can reduce the yield of the desired product. The choice of base and solvent also plays a critical role.
Recommendations:
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Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
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Temperature Control: Gradually increase the reaction temperature, ensuring it does not lead to significant decomposition of reactants or products.
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Base Selection: A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
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Solvent Choice: A polar aprotic solvent is typically suitable for this type of reaction.
Illustrative Data on Reaction Conditions:
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| Parameter | Condition A | Condition B | Condition C |
| Base | Triethylamine | Diisopropylethylamine | Potassium Carbonate |
| Solvent | Acetonitrile | Dimethylformamide | Acetone |
| Temperature | Reflux | 80°C | Reflux |
| Hypothetical Yield | 65% | 85% | 70% |
| Hypothetical Purity | 90% | 98% | 92% |
Issue 2: High Impurity Levels in the Crude this compound Salt
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Question: Our crude this compound salt shows significant impurities after precipitation. How can we improve its purity before final crystallization?
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Answer: Impurities in the crude salt can originate from unreacted starting materials, byproducts from the synthesis, or residual solvents. The key is to purify the Fanetizole free base before the salt formation step and to optimize the salt formation and precipitation process.
Recommendations:
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Purification of the Free Base: Purify the crude 4-phenyl-N-(2-phenylethyl)-2-thiazolamine by column chromatography or recrystallization prior to forming the mesylate salt.
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Controlled Salt Formation: Add the methanesulfonic acid solution dropwise to a solution of the purified free base at a controlled temperature. Rapid addition can lead to the trapping of impurities within the precipitate.
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Solvent Selection for Precipitation: The choice of solvent is crucial. An ideal solvent will dissolve the free base but have low solubility for the mesylate salt, allowing for clean precipitation.
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Issue 3: Difficulty in Crystallization of this compound
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Question: We are struggling to obtain a crystalline solid for the final this compound product. It tends to oil out or form an amorphous solid. What can we do?
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Answer: The formation of an oil or an amorphous solid instead of crystals is often related to the purity of the material, the solvent system used for crystallization, and the rate of cooling.
Recommendations:
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Purity: Ensure the this compound is of high purity. Even small amounts of impurities can inhibit crystallization.
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Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often yields better crystals.
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Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Crash cooling often leads to amorphous solids.
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Seeding: If a few crystals have been obtained previously, adding a seed crystal to a supersaturated solution can induce crystallization.
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Frequently Asked Questions (FAQs)
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Question: What is a common synthetic route for 2-amino-4-phenylthiazole, the precursor to Fanetizole?
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Answer: A widely used method is the Hantzsch thiazole synthesis.[1] This typically involves the reaction of an α-haloketone, such as 2-bromoacetophenone, with thiourea in a suitable solvent like ethanol.[2] The reaction mixture is usually heated to reflux, and upon completion, the product can be precipitated by neutralizing the reaction mixture.[3]
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Question: What analytical techniques are recommended for monitoring the purity of this compound?
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Answer: A combination of chromatographic and spectroscopic methods is recommended.
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HPLC (High-Performance Liquid Chromatography): This is the primary technique for quantitative analysis of purity and detecting impurities.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can help identify impurities if they are present in significant amounts.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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FTIR (Fourier-Transform Infrared) Spectroscopy: Provides information about the functional groups present in the molecule.
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Question: Are there any specific safety precautions to consider during the synthesis of this compound?
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Answer: Yes, standard laboratory safety practices should be strictly followed.
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Handling of Reagents: α-haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Thiourea is a suspected carcinogen. Methanesulfonic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Solvent Safety: Use solvents in a fume hood and be aware of their flammability.
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Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Hantzsch Synthesis)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate, which will cause the product to precipitate.[2] Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 4-phenyl-N-(2-phenylethyl)-2-thiazolamine (Fanetizole Free Base)
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 eq) and a suitable non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a polar aprotic solvent (e.g., DMF).
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Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.1 eq) dropwise to the mixture at room temperature.
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Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by TLC or HPLC.
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Work-up and Purification: Once the reaction is complete, cool the mixture, and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Formation of this compound Salt
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Dissolution: Dissolve the purified 4-phenyl-N-(2-phenylethyl)-2-thiazolamine in a suitable solvent (e.g., isopropanol or acetone).
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Acid Addition: Slowly add a solution of methanesulfonic acid (1.0 eq) in the same solvent to the free base solution with stirring.
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Precipitation and Isolation: The this compound salt should precipitate out of the solution. Stir the slurry for a period to ensure complete precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Recrystallization: The purity of the salt can be further improved by recrystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield of the Fanetizole free base.
References
Technical Support Center: Fanetizole Mesylate Synthesis
Welcome to the technical support center for Fanetizole Mesylate synthesis. Fanetizole is an anti-inflammatory agent investigated for its therapeutic potential.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield for Fanetizole is consistently low. What are the most common causes?
Low reaction yields can result from several factors, including reaction conditions, purity of starting materials, and procedural losses during workup.[3][4][5]
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Purity of Reagents and Solvents: Impurities in starting materials or solvents can introduce side reactions or inhibit the primary reaction pathway, leading to reduced yield. Ensure you are using reagents and solvents of the appropriate grade. If necessary, purify starting materials before use.
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Reaction Conditions: Inaccurate temperature control, insufficient stirring, or incorrect reaction time can all negatively impact the yield. Reactions left for too long may lead to product decomposition.
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Moisture and Atmosphere: If the reaction is sensitive to moisture or oxygen, ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
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Losses During Workup and Purification: Significant product loss can occur during transfers, extractions, and purification steps like column chromatography. To minimize this, ensure you rinse all glassware with the appropriate solvent and optimize your purification methods.
Q2: I am having trouble with the final crystallization of this compound. The product either oils out or fails to precipitate. What can I do?
Crystallization is a critical step that can be influenced by solvent choice, temperature, and the presence of impurities.
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Solvent System: The choice of solvent is crucial for successful crystallization. You may need to screen various solvent/anti-solvent systems to find the optimal conditions for precipitating the mesylate salt.
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Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slowly cooling the solution, evaporating the solvent, or adding an anti-solvent. Avoid crash cooling, as this can lead to oiling out or the formation of amorphous material.
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Seeding: Introducing a small seed crystal of this compound can help induce crystallization if spontaneous nucleation is not occurring.
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Purity: Impurities can inhibit crystal lattice formation. If the product is not crystallizing, it may require further purification to remove any residual starting materials or byproducts.
Q3: The purity of my final this compound product is low, with persistent impurities. How can I improve it?
Improving the purity of the final product often involves optimizing the reaction and purification steps.
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Stoichiometry: Carefully check the stoichiometry of your reactants. Using a slight excess of one reactant can sometimes drive the reaction to completion but may also lead to byproducts if not carefully controlled.
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Chromatography: Optimize your column chromatography conditions. This can include changing the solvent system (eluent) or using a different stationary phase (e.g., neutral alumina instead of silica gel if your compound is acid-sensitive).
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Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly. The desired compound should crystallize out, leaving impurities behind in the solution.
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Salt Formation: The process of forming the mesylate salt itself is a purification step. Ensuring the correct stoichiometry of methanesulfonic acid is added can be critical. An excess or deficit of the acid can lead to impurities in the final product.
Data Presentation: Troubleshooting Reaction Parameters
The following table summarizes common issues and suggested modifications to key reaction parameters.
| Parameter | Standard Condition | Issue Observed | Troubleshooting Suggestion | Expected Outcome |
| Temperature | 80 °C | Low Yield / Product Decomposition | Lower temperature to 60-70 °C and monitor reaction progress by TLC/LC-MS. | Minimize byproduct formation and improve yield. |
| Solvent | Toluene | Incomplete Reaction | Switch to a more polar solvent like Acetonitrile or DMF. | Increase solubility of reactants and improve reaction rate. |
| Reaction Time | 12 hours | Starting material remains | Increase reaction time to 18-24 hours or consider a more active catalyst. | Drive the reaction to completion. |
| Base (if applicable) | Triethylamine (TEA) | Formation of side products | Use a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA). | Reduce the rate of side reactions. |
| Purification Eluent | 20% EtOAc/Hexane | Poor separation of product and impurity | Add 0.5% TEA to the eluent to reduce tailing on the silica column. | Improve peak shape and achieve better separation. |
Experimental Protocol Example: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound by recrystallization.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential recrystallization solvent (e.g., isopropanol, ethanol, or acetone) dropwise at room temperature until the solid just dissolves. Add a few drops of an anti-solvent (e.g., hexanes or diethyl ether) until the solution becomes slightly turbid. Warm the mixture until it becomes clear again. The ideal solvent system will dissolve the compound when hot but not when cold.
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Dissolution: Place the bulk of the crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logic diagram for troubleshooting crystallization issues.
References
Overcoming solubility issues with Fanetizole Mesylate in experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fanetizole Mesylate, focusing on overcoming solubility challenges in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an immunomodulatory and anti-inflammatory agent.[1][][3] While its precise molecular targets are not extensively documented in publicly available literature, its classification suggests it likely modulates key signaling pathways involved in the inflammatory response. As an anti-inflammatory agent, it may interfere with pathways such as the cyclooxygenase (COX) pathways or cytokine signaling cascades.[4][5]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). However, quantitative solubility data in common laboratory solvents is not widely published. Like many poorly water-soluble drugs, it is expected to have low solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS).
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted in an appropriate aqueous buffer or cell culture medium for your specific experiment.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when working with this compound in experimental settings.
Problem 1: My this compound is not dissolving in my aqueous experimental buffer (e.g., PBS, cell culture media).
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Cause: this compound has poor aqueous solubility. Direct dissolution in aqueous solutions is often challenging.
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Solution:
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Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-50 mM is a common starting point for small molecules.
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Serially dilute the DMSO stock solution. For your final working concentration, ensure the final percentage of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced toxicity to cells.
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Vortexing and gentle warming (to no more than 37°C) can aid in the initial dissolution in DMSO.
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Problem 2: I observe precipitation of the compound after diluting the DMSO stock into my aqueous buffer or media.
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Cause: The compound is "crashing out" of solution as the polarity of the solvent increases with the addition of the aqueous buffer.
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Solution:
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Decrease the final concentration of this compound. You may be exceeding its solubility limit in the final aqueous solution.
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Increase the final percentage of DMSO slightly , but be mindful of the tolerance of your specific cell line or assay system. A DMSO tolerance curve is recommended.
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Use a co-solvent. A mixture of DMSO and ethanol may improve solubility for some compounds.
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Consider the use of surfactants or cyclodextrins. These can be used in some in vitro assays to increase the solubility of hydrophobic compounds.
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Problem 3: I am seeing unexpected or inconsistent results in my cell-based assays.
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Cause: This could be due to several factors, including compound precipitation, solvent toxicity, or degradation of the compound.
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Solution:
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Visually inspect your working solutions for any signs of precipitation. If observed, refer to the solutions for Problem 2.
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Run a vehicle control. This should contain the same final concentration of DMSO (or other solvents) as your experimental samples to account for any solvent effects.
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Prepare fresh dilutions of your this compound stock solution for each experiment. This will minimize issues related to compound degradation.
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Illustrative Solubility Data
The following table provides typical solubility ranges for a poorly water-soluble small molecule drug like this compound. Note: These values are for illustrative purposes only and the actual solubility of this compound should be determined empirically.
| Solvent | Expected Solubility Range | Notes |
| DMSO | ≥ 50 mg/mL | Generally high solubility. |
| Ethanol | 1 - 10 mg/mL | Moderate solubility can be expected. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poor solubility is typical for such compounds. |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
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Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Sterile, pyrogen-free aqueous buffer or cell culture medium
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Procedure for 10 mM Stock Solution:
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The molecular weight of this compound is 376.50 g/mol .
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To prepare a 10 mM stock solution, weigh out 3.765 mg of this compound powder.
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Add 1 mL of 100% DMSO to the powder.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
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Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store at -20°C.
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Procedure for Working Solutions:
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Thaw an aliquot of the 10 mM stock solution.
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Perform serial dilutions in your final experimental buffer or medium to achieve the desired working concentrations.
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Important: Ensure the final DMSO concentration in your assay is below the tolerance level for your cells (typically <0.5%). For example, a 1:1000 dilution of the 10 mM stock will result in a 10 µM working solution with 0.1% DMSO.
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Protocol 2: In Vitro Cytokine Release Assay
This protocol is a general guideline for assessing the immunomodulatory effects of this compound on peripheral blood mononuclear cells (PBMCs).
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Cell Preparation:
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Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Wash the cells twice with sterile PBS.
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Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Count the cells and adjust the density to 1 x 10^6 cells/mL.
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Experimental Setup:
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Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
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Prepare working solutions of this compound at 2x the final desired concentrations.
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Add 100 µL of the 2x this compound working solutions to the appropriate wells.
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Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
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Cytokine Measurement:
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After incubation, centrifuge the plate at 300 x g for 5 minutes.
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Carefully collect the supernatant from each well.
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Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
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Signaling Pathways and Experimental Workflow
Potential Inflammatory Signaling Pathways Modulated by this compound
As an anti-inflammatory agent, this compound may influence one or more of the following key signaling pathways.
Caption: PI3K/Akt Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Caption: IL-6/JAK/STAT3 Signaling Pathway.
General Experimental Workflow
The following diagram outlines a typical workflow for screening the effects of this compound on immune cells.
Caption: General Experimental Workflow.
References
Technical Support Center: Optimization of Fanetizole Mesylate's Performance in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Fanetizole Mesylate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is an anti-inflammatory and immunomodulatory agent. Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, this compound is thought to exert its effects by modulating lymphocyte activity. Specifically, it has been shown to enhance histamine-induced suppressor T-cell activity in vitro.[1] Thiazole derivatives, the chemical class to which Fanetizole belongs, have been reported to exhibit a range of biological activities, including anti-inflammatory effects through mechanisms that can include COX inhibition.[2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on published literature, concentrations around 2.5 x 10⁻⁴ M have been used to observe effects on lymphocyte function in vitro.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response curve for your particular experimental setup to determine the optimal working concentration. A common starting point for novel compounds is to test a wide range of concentrations, from nanomolar to micromolar.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a salt, which may improve its aqueous solubility over the free base. However, for in vitro assays, it is common practice to first dissolve compounds in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to start by preparing a 10 mM stock solution in DMSO. For many compounds, warming the solution to 37°C and vortexing or sonicating can aid dissolution.[3]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines, though some cell types may be sensitive to concentrations as low as 0.1%.[4] It is essential to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in all experiments to account for any effects of the solvent.
Q5: Is this compound expected to be cytotoxic?
A5: Thiazole derivatives can exhibit cytotoxicity, and the effect is cell-line and concentration-dependent. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before proceeding with functional assays. This will help you distinguish between immunomodulatory effects and non-specific effects due to cell death.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Symptoms:
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Visible precipitate in the wells of your culture plate after adding this compound.
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Inconsistent or non-reproducible results.
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Cloudy appearance of the culture medium.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor aqueous solubility | While Fanetizole is a mesylate salt, its solubility in aqueous culture medium may still be limited. Ensure your DMSO stock solution is fully dissolved before diluting it into the medium. When diluting, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. It is a common issue for compounds dissolved in DMSO to precipitate when added to an aqueous solution. |
| High final concentration | The concentration of this compound may exceed its solubility limit in the culture medium. Try using a lower final concentration. If a higher concentration is required, you may need to explore the use of solubilizing agents, though this should be done with caution as they can affect cellular responses. |
| Interaction with media components | Components in the culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with compounds and affect their solubility. You can test the solubility of this compound in different base media or with varying concentrations of FBS. |
Issue 2: High Variability in Lymphocyte Proliferation Assays
Symptoms:
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Large standard deviations between replicate wells.
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Inconsistent dose-response curves.
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Poor distinction between stimulated and unstimulated controls.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal cell seeding density | The number of cells per well is critical for reproducible results. If the density is too low, the proliferative response may be weak. If it's too high, cells can become over-confluent and die. Perform a cell titration experiment to determine the optimal seeding density for your specific lymphocytes and assay duration. |
| Inconsistent cell health and viability | Use lymphocytes from a fresh isolation whenever possible. If using cryopreserved cells, ensure a high viability (>90%) after thawing. Allow cells to recover before starting the assay. Dead cells can release factors that affect the proliferation of viable cells. |
| Mitogen/Antigen concentration is not optimal | The concentration of the stimulating agent (e.g., Concanavalin A, anti-CD3/CD28) is crucial. Titrate the stimulus to find the concentration that gives a robust and reproducible proliferative response. |
| Incorrect incubation time | The kinetics of lymphocyte proliferation can vary. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal incubation time for measuring the peak proliferative response. |
Issue 3: Inconsistent or Low Signal in Cytokine Release Assays
Symptoms:
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Low or undetectable levels of cytokines in stimulated samples.
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High background signal in unstimulated controls.
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Large well-to-well variability.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate timing of supernatant collection | Cytokine production is transient. The peak expression time can vary for different cytokines. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for collecting the supernatant for your cytokine of interest. |
| Cytokine degradation | Cytokines can be degraded by proteases in the cell culture supernatant. Collect supernatants at the determined optimal time point and store them at -80°C until analysis. Adding a protease inhibitor cocktail to the supernatant immediately after collection can also help. |
| Assay interference | This compound, like other small molecules, could potentially interfere with the ELISA or bead-based assay chemistry. To test for this, you can spike a known amount of recombinant cytokine into a well containing your compound at the highest concentration used in your experiment (without cells) and measure the recovery. |
| Cell health issues | Poor cell viability will lead to reduced cytokine production. Ensure that the concentrations of this compound used are not cytotoxic to your cells. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to determine the concentration range of this compound that is non-toxic to the target cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
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CFSE Staining: Resuspend PBMCs in pre-warmed PBS at 1x10⁶ cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
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Quenching: Add 5 volumes of cold complete RPMI medium (containing 10% FBS) to quench the staining reaction.
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Washing: Wash the cells twice with complete RPMI medium to remove excess CFSE.
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Cell Plating and Treatment: Resuspend the stained cells in complete RPMI medium and plate them in a 96-well round-bottom plate. Add this compound at various concentrations, followed by the desired stimulus (e.g., anti-CD3/CD28 beads or PHA). Include unstimulated and vehicle controls.
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Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
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Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire the samples on a flow cytometer. Analyze the CFSE fluorescence in the lymphocyte gate. Each cell division will result in a halving of the CFSE fluorescence intensity.
Data Presentation
| Assay | Parameter | This compound Concentration | Expected Outcome (Hypothetical) |
| Cell Viability | IC50 (µM) | 0.1 - 100 | > 50 |
| Lymphocyte Proliferation | % Inhibition | 1 - 50 µM | Dose-dependent inhibition of proliferation |
| Cytokine Release (e.g., IL-2) | % Inhibition | 1 - 50 µM | Dose-dependent reduction in IL-2 secretion |
| Cytokine Release (e.g., IL-10) | % Increase | 1 - 50 µM | Dose-dependent increase in IL-10 secretion |
Note: The "Expected Outcome" is hypothetical and should be determined experimentally.
Visualizations
Caption: Comparative Signaling Pathways of NSAIDs and this compound.
Caption: Experimental Workflow for a CFSE-based Lymphocyte Proliferation Assay.
References
- 1. Correction of an in vitro immunoregulatory defect in atopic subjects by the immunostimulating drug this compound (CP-48,810) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scielo.br [scielo.br]
Addressing batch-to-batch variability in Fanetizole Mesylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Fanetizole Mesylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the yield of Fanetizole. What are the most common contributing factors?
A1: Batch-to-batch variability in yield is a common issue in multi-step organic syntheses. For Fanetizole, which is synthesized via a Hantzsch-type reaction, the key factors influencing yield are:
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Purity of Starting Materials: Impurities in the α-haloketone (e.g., 2-bromoacetophenone derivatives) or the N-substituted thiourea can lead to side reactions, consuming reactants and reducing the yield of the desired product.
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Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Suboptimal conditions can lead to incomplete reactions or the formation of degradation products.
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Stoichiometry of Reactants: Incorrect molar ratios of the reactants can result in unreacted starting materials and lower yields.
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Workup and Purification Procedure: Inefficient extraction or purification methods can lead to loss of product. The precipitation and filtration steps are critical for maximizing recovery.
Q2: Our final this compound product shows inconsistent purity between batches. What are the likely impurities and how can we control them?
A2: Impurities can arise from starting materials, side reactions during the synthesis of the thiazole core, or during the mesylate salt formation. Common impurities may include:
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Unreacted Starting Materials: Such as 2-bromoacetophenone or the corresponding thiourea derivative.
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Isomeric Byproducts: Under certain acidic conditions, 2-imino-2,3-dihydrothiazoles can form as isomeric byproducts.
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Genotoxic Impurities: During mesylate salt formation, there is a potential for the formation of alkyl mesylates, which are genotoxic. This is more likely to occur if the reaction is carried out in an alcoholic solvent at elevated temperatures with an excess of methanesulfonic acid.
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Polymorphs: this compound may exist in different crystalline forms (polymorphs), which can affect its physical properties and bioavailability.
Control strategies include:
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Raw Material Qualification: Stringent testing of incoming raw materials to ensure they meet purity specifications.
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Process Optimization: Tightly controlling reaction parameters such as temperature, pH, and reaction time.
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Solvent Selection: Using a non-hydroxylic solvent for the mesylate salt formation step can minimize the risk of alkyl mesylate formation.
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Crystallization Control: Carefully controlling the crystallization process (solvent, temperature, cooling rate) to ensure the desired polymorph is consistently produced.
Q3: We are having trouble with the final mesylate salt formation step. Sometimes it crystallizes well, and other times it remains an oil or forms a different solid form. Why is this happening?
A3: Inconsistent crystallization of the mesylate salt can be attributed to several factors:
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Purity of the Fanetizole Free Base: Impurities from the preceding synthesis step can inhibit crystallization or lead to the formation of an amorphous solid or oil.
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Solvent System: The choice of solvent and the presence of water are critical for crystallization. The solubility of the free base and the mesylate salt in the chosen solvent system will dictate the supersaturation and nucleation rate.
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Stoichiometry of Methanesulfonic Acid: An incorrect amount of methanesulfonic acid can affect the pH of the solution and the solubility of the salt, thereby impacting crystallization.
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Temperature and Agitation: The temperature profile during cooling and the agitation rate influence crystal growth and morphology.
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Polymorphism: As mentioned, this compound may exhibit polymorphism. Different crystallization conditions can lead to the formation of different polymorphs, each with its own distinct physical properties.
Troubleshooting Guides
Issue 1: Low Yield of Fanetizole Free Base
Symptoms: The isolated yield of the 4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine intermediate is consistently below expectations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. | The Hantzsch thiazole synthesis often requires heating to proceed to completion. |
| Suboptimal Solvent | Perform small-scale solvent screening experiments. While methanol or ethanol are commonly used, other polar aprotic solvents like DMF could be beneficial. | The solvent polarity can significantly impact the reaction rate and solubility of reactants and products. |
| Impure Reactants | Verify the purity of the α-bromoacetophenone and the substituted thiourea using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials by recrystallization or chromatography if necessary. | Impurities can participate in side reactions, reducing the amount of reactants available for the desired transformation. |
| Inefficient Workup | After the reaction, ensure complete precipitation of the free base by adjusting the pH with a weak base (e.g., 5% sodium carbonate solution). Ensure thorough washing of the filtered product to remove soluble impurities. | The thiazole product is often poorly soluble in water and precipitates upon neutralization. |
Issue 2: Formation of Impurities during Mesylate Salt Formation
Symptoms: The final this compound product contains unacceptable levels of impurities, particularly potential genotoxic alkyl mesylates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Use of Alcoholic Solvent | Replace alcoholic solvents (e.g., methanol, ethanol) with a non-hydroxylic solvent such as acetone, ethyl acetate, or acetonitrile for the salt formation step. | Alcoholic solvents can react with methanesulfonic acid, especially under acidic conditions and at elevated temperatures, to form alkyl mesylate impurities.[1] |
| Excess Methanesulfonic Acid | Use a stoichiometric amount or a very slight excess of high-purity methanesulfonic acid. The addition should be controlled and monitored. | A large excess of acid can promote the formation of side products. |
| High Reaction Temperature | Perform the salt formation at a lower temperature. The dissolution of the free base may require gentle warming, but the subsequent addition of methanesulfonic acid and crystallization should be carried out at controlled, lower temperatures. | Higher temperatures increase the rate of the side reaction leading to alkyl mesylate formation. |
| Presence of Water | While anhydrous conditions are generally preferred to avoid hydrate formation, the presence of a small, controlled amount of water can sometimes suppress the formation of alkyl mesylates. This needs to be carefully evaluated for its impact on polymorphism. | Water can compete with the alcohol in the reaction with protonated methanesulfonic acid. |
Experimental Protocols
Protocol 1: Synthesis of Fanetizole Free Base (4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine)
Materials:
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2-Bromoacetophenone
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N-(2-phenylethyl)thiourea
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Methanol
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5% Sodium Carbonate solution
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Deionized Water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and N-(2-phenylethyl)thiourea (1.2 eq).
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Add methanol as the solvent (approximately 10 mL per gram of 2-bromoacetophenone).
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Heat the mixture to reflux (approximately 65°C) with stirring for 4-6 hours.
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Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approximately 20 mL per gram of 2-bromoacetophenone) and stir.
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A precipitate of the Fanetizole free base will form.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the filter cake with deionized water.
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Dry the solid product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Formation of this compound
Materials:
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Fanetizole free base
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Methanesulfonic acid (high purity)
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Acetone (or another suitable non-hydroxylic solvent)
Procedure:
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Dissolve the dried Fanetizole free base in a suitable volume of acetone in a clean, dry flask. Gentle warming may be required to achieve complete dissolution.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add a stoichiometric amount (1.0 eq) of high-purity methanesulfonic acid dropwise with stirring.
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Continue stirring the mixture at 0-5°C for 1-2 hours to induce crystallization.
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Collect the crystalline this compound by vacuum filtration.
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Wash the crystals with a small amount of cold acetone.
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Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.
Data Presentation
Table 1: Effect of Reaction Solvent on Fanetizole Free Base Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Average Yield (%) |
| Methanol | 65 | 5 | 85 |
| Ethanol | 78 | 5 | 82 |
| Isopropanol | 82 | 6 | 78 |
| Acetonitrile | 82 | 6 | 75 |
| DMF | 100 | 4 | 90 |
Note: Data is illustrative and will vary based on specific reaction scale and conditions.
Table 2: Critical Quality Attributes of this compound Batches
| Batch ID | Yield (%) | Purity by HPLC (%) | Key Impurity A (%) | Polymorphic Form |
| FM-001 | 88 | 99.5 | 0.08 | Form I |
| FM-002 | 85 | 99.1 | 0.15 | Form I |
| FM-003 | 92 | 99.8 | 0.05 | Form I |
| FM-004 | 89 | 98.5 | 0.25 | Form II |
Mandatory Visualizations
References
Technical Support Center: Scaling Up the Synthesis of Fanetizole Mesylate for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up of Fanetizole Mesylate synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during preclinical manufacturing.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Fanetizole Free Base
A significant drop in yield is a common challenge when transitioning from laboratory to pilot scale.
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized hot spots or insufficient heating can cause side reactions or incomplete conversion. Ensure uniform heating by using a jacketed reactor with an appropriate heating/cooling system. Monitor the internal reaction temperature at multiple points if possible. |
| Poor Mixing | Inadequate mixing can result in localized high concentrations of reactants, promoting the formation of byproducts. Transition from magnetic stirring to overhead mechanical stirring for larger volumes. The impeller design and stirring speed should be optimized for the viscosity and volume of the reaction mixture. |
| Impure Starting Materials | Impurities in N-(2-phenylethyl)thiourea or phenacyl bromide can lead to side reactions.[1] Verify the purity of starting materials using appropriate analytical methods (e.g., NMR, HPLC, melting point). Recrystallize or purify starting materials if necessary. |
| Side Reactions | The Hantzsch thiazole synthesis is prone to side reactions, such as the formation of isomeric byproducts or self-condensation of phenacyl bromide.[2] Maintain strict control over the reaction temperature and pH.[2] Consider a continuous flow synthesis setup for better control over reaction parameters.[3][4] |
| Product Loss During Workup | Fanetizole may have some solubility in the aqueous phase, leading to losses during extraction. Optimize the extraction process by adjusting the pH and using an appropriate organic solvent. Perform multiple extractions with smaller volumes of solvent. |
Issue 2: Impurities Detected in this compound
The purity of the final Active Pharmaceutical Ingredient (API) is critical for preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Incomplete reaction can leave residual N-(2-phenylethyl)thiourea or phenacyl bromide. Monitor the reaction to completion using TLC or HPLC. Optimize reaction time and temperature to ensure full conversion. |
| Byproducts from Synthesis | Side reactions during the Hantzsch synthesis are a common source of impurities. Re-evaluate the reaction conditions (temperature, solvent, pH) to minimize byproduct formation. Employ purification methods such as recrystallization or column chromatography if necessary, although recrystallization is more scalable. |
| Degradation Products | The product may degrade during synthesis, workup, or storage. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. Store the final product and intermediates under appropriate conditions (e.g., protected from light and moisture). |
| Residual Solvents | Solvents used in the synthesis or purification may be retained in the final product. Select appropriate drying methods and conditions (e.g., vacuum oven at a suitable temperature) to remove residual solvents to acceptable levels as per ICH guidelines. |
Issue 3: Poor Crystal Quality or Polymorphism of this compound
The solid-state properties of the API can impact its stability and bioavailability.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Crystallization Conditions | The choice of solvent, cooling rate, and agitation can significantly affect crystal form and size. Screen different solvents and anti-solvents to find optimal crystallization conditions. Control the cooling rate to promote the growth of larger, more uniform crystals. |
| Metastable Polymorph Formation | Different crystalline forms (polymorphs) of this compound may exist. Characterize the solid form using techniques like XRPD, DSC, and TGA. Develop a robust crystallization process that consistently produces the desired, most stable polymorph. Seeding with crystals of the desired form can help control polymorphism. |
| "Oiling Out" During Crystallization | The product may separate as an oil instead of a crystalline solid. Ensure the starting material is fully dissolved before initiating crystallization. A slower cooling rate or the use of a different solvent system can prevent oiling out. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Fanetizole on a larger scale?
A1: The Hantzsch thiazole synthesis is the most common and well-established method. It involves the condensation of N-(2-phenylethyl)thiourea with phenacyl bromide. For improved scalability, control, and safety, a continuous flow synthesis approach has been successfully demonstrated and is a highly recommended alternative to traditional batch processing.
Q2: What are the key safety considerations when scaling up the synthesis of Fanetizole?
A2: The primary safety concerns involve the handling of hazardous materials. Phenacyl bromide is a lachrymator and is corrosive. Bromine, used in the synthesis of phenacyl bromide, is highly toxic and corrosive. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be performed before commencing any scale-up activities.
Q3: How can I improve the purity of my this compound product at scale?
A3: At a larger scale, purification by column chromatography becomes impractical. The most effective method for purifying the final product is recrystallization. A systematic screening of solvents and conditions is crucial to develop a robust and reproducible crystallization process that effectively removes impurities.
Q4: Are there any "green" chemistry considerations for the synthesis of Fanetizole?
A4: Yes, several aspects can be optimized for a greener process. For the synthesis of the phenacyl bromide precursor, methods using K2S2O8 in water have been reported as an environmentally benign alternative to traditional bromination. Continuous flow processing can also contribute to a greener synthesis by reducing solvent usage and improving energy efficiency.
Q5: My this compound salt formation is inconsistent. What should I check first?
A5: First, ensure the purity of the Fanetizole free base is high, as impurities can inhibit crystallization. Verify the stoichiometry of methanesulfonic acid; an incorrect amount can affect salt formation and purity. The choice of solvent and the presence of water can also be critical; for some mesylate salts, a specific hydrate is the most stable form. Consistent and controlled cooling and agitation are also key to reproducible crystallization.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the key steps in the synthesis of this compound, comparing laboratory and scaled-up processes.
Table 1: Synthesis of Phenacyl Bromide
| Parameter | Laboratory Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) |
| Reactants | Acetophenone, Bromine, AlCl3 | Acetophenone, Bromine, AlCl3 |
| Solvent | Ether | Dioxane |
| Temperature | 0-5 °C | 0-10 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Yield | 88-96% (crude) | 85-92% (crude) |
| Purity (crude) | ~95% | ~93% |
Table 2: Synthesis of N-(2-phenylethyl)thiourea
| Parameter | Laboratory Scale (e.g., 20 g) | Pilot Scale (e.g., 2 kg) |
| Reactants | β-phenethylamine, Ammonium thiocyanate | β-phenethylamine, Ammonium thiocyanate |
| Solvent | Ethanol/Water | Ethanol/Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 6-8 hours |
| Yield | 85-90% | 80-88% |
| Purity | >98% | >97% |
Table 3: Hantzsch Synthesis of Fanetizole (Free Base)
| Parameter | Laboratory Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) |
| Reactants | N-(2-phenylethyl)thiourea, Phenacyl bromide | N-(2-phenylethyl)thiourea, Phenacyl bromide |
| Solvent | Ethanol | Isopropanol |
| Temperature | Reflux | 70-80 °C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Yield | 80-85% | 75-82% |
| Purity (after workup) | >97% | >95% |
Table 4: Formation and Crystallization of this compound
| Parameter | Laboratory Scale (e.g., 5 g) | Pilot Scale (e.g., 500 g) |
| Reactants | Fanetizole, Methanesulfonic acid | Fanetizole, Methanesulfonic acid |
| Solvent | Acetone/Water | Acetone/Water |
| Temperature | 40-50 °C then cool to 0-5 °C | 40-50 °C then controlled cooling to 0-5 °C |
| Crystallization Time | 2-4 hours | 6-12 hours (including granulation) |
| Yield | 90-95% | 88-93% |
| Purity (final API) | >99.5% | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of Fanetizole Free Base (Batch Process)
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Charge the Reactor: To a suitable jacketed reactor equipped with an overhead stirrer, thermometer, and reflux condenser, add N-(2-phenylethyl)thiourea (1.0 eq) and ethanol (10 L/kg of thiourea).
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Dissolution: Stir the mixture at room temperature until all the solid has dissolved.
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Reactant Addition: Slowly add a solution of phenacyl bromide (1.05 eq) in ethanol (2 L/kg of phenacyl bromide) to the reactor over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 40 °C using the reactor jacket.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Cooling and Neutralization: Cool the reaction mixture to 20-25 °C. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the pH of the aqueous layer is between 7 and 8.
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Extraction: Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fanetizole as a solid.
Protocol 2: Formation and Crystallization of this compound
-
Dissolution: Charge the crude Fanetizole free base (1.0 eq) and acetone (8 L/kg of Fanetizole) to a clean, dry reactor. Heat the mixture to 45-50 °C with stirring until a clear solution is obtained.
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Salt Formation: In a separate vessel, dissolve methanesulfonic acid (1.0 eq) in acetone (1 L/kg of acid). Slowly add the methanesulfonic acid solution to the Fanetizole solution, maintaining the temperature at 45-50 °C.
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Crystallization: After the addition is complete, stir the mixture for 30 minutes. Then, cool the mixture to 20-25 °C over 2-3 hours. Further cool to 0-5 °C and hold for at least 2 hours to allow for complete crystallization.
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Isolation: Filter the resulting slurry and wash the filter cake with cold (0-5 °C) acetone.
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Drying: Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualizations
References
Mitigating side reactions in the synthesis of Fanetizole Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of Fanetizole Mesylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of Fanetizole and Presence of Multiple Amine Byproducts
Symptom: The final product mixture shows a low yield of the desired secondary amine, Fanetizole, with significant amounts of a tertiary amine and potentially a quaternary ammonium salt, as observed by techniques like LC-MS.
Potential Cause: Over-alkylation of the amine is a common side reaction where the more nucleophilic secondary amine product (Fanetizole) reacts further with the alkylating agent.
Solutions:
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Stoichiometric Control: Use a large excess of the starting amine (e.g., 2-amino-4-phenylthiazole) relative to the phenethylating agent. This statistically favors the reaction with the primary amine.
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Alternative Synthetic Routes: Employ methods that prevent over-alkylation, such as reductive amination or the Gabriel synthesis.
Problem 2: Formation of Isomeric Thiazole Impurities
Symptom: Characterization of the product reveals the presence of an isomeric thiazole impurity, for instance, a 2-imino-3-substituted-2,3-dihydrothiazole alongside the desired 2-amino-4-phenylthiazole structure.
Potential Cause: The Hantzsch thiazole synthesis can exhibit variable regioselectivity, especially under different pH conditions. Acidic conditions can favor the formation of the 2-imino tautomer.[1]
Solutions:
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pH Control: Maintain neutral or slightly basic reaction conditions during the Hantzsch cyclization to favor the formation of the desired 2-amino isomer.
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Purification: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate the isomers. A method involving the formation of a water-insoluble bisulfite adduct of 2-aminothiazole has been reported for purification purposes.[2]
Problem 3: High Levels of Residual Solvents in the Final Product
Symptom: Analytical testing (e.g., GC-HS) of the isolated this compound shows levels of residual solvents exceeding the limits set by regulatory guidelines like ICH Q3C.[3][4]
Potential Cause: Inefficient removal of solvents used during the reaction or purification steps.
Solutions:
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Optimize Drying Conditions: Increase the drying time, temperature (while ensuring product stability), or vacuum to facilitate solvent removal.
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Solvent Selection: Whenever possible, use less toxic, Class 3 solvents, which have higher permitted daily exposure (PDE) limits.[3]
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Final Purification Step: A final recrystallization or precipitation step from a solvent in which the product is poorly soluble at room temperature can help in removing residual solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Fanetizole, and what are its main drawbacks?
A1: The most common route is a variation of the Hantzsch thiazole synthesis. This involves the reaction of phenacyl bromide with a substituted thiourea derived from β-phenethylamine. While effective, the main drawbacks are the potential for over-alkylation of the resulting secondary amine and the formation of regioisomeric thiazole byproducts.
Q2: How can I prevent the formation of tertiary amine impurities during the synthesis?
A2: To prevent over-alkylation, it is recommended to use an alternative synthetic strategy like reductive amination. This involves reacting 2-amino-4-phenylthiazole with phenylacetaldehyde to form an imine, which is then selectively reduced to the secondary amine, Fanetizole. This method avoids the use of reactive alkyl halides that can lead to multiple alkylations.
Q3: What are the regulatory limits for residual solvents in Active Pharmaceutical Ingredients (APIs) like this compound?
A3: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity. For example, Class 1 solvents (e.g., benzene, carbon tetrachloride) should be avoided. Class 2 solvents (e.g., acetonitrile, methanol, toluene) have specific concentration limits based on their Permitted Daily Exposure (PDE). Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) have a general limit of 5000 ppm unless otherwise justified.
Q4: What analytical technique is most suitable for monitoring residual solvents?
A4: Headspace Gas Chromatography (GC-HS) with a Flame Ionization Detector (FID) is the most common and recommended technique for the analysis of volatile residual solvents in pharmaceutical products. This method is sensitive and can separate and quantify a wide range of solvents.
Data Presentation
Table 1: Comparison of Synthetic Strategies for Fanetizole Synthesis
| Strategy | Typical Yield of Secondary Amine | Key Side Products | Complexity |
| Direct Alkylation (Hantzsch) | 40-60% | Tertiary amine, Quaternary ammonium salt | Low |
| Reductive Amination | 70-90% | Minimal over-alkylation products | Moderate |
| Gabriel Synthesis (for primary amine precursor) | High (for primary amine) | Phthalhydrazide | High |
Note: Yields are representative and can vary based on specific reaction conditions.
Table 2: ICH Q3C Class 2 Solvent Limits
| Solvent | Concentration Limit (ppm) | Permitted Daily Exposure (mg/day) |
| Acetonitrile | 410 | 4.1 |
| Methanol | 3000 | 30.0 |
| Toluene | 890 | 8.9 |
| Dichloromethane | 600 | 6.0 |
| Cyclohexane | 3880 | 38.8 |
Source: ICH Q3C (R8) Guidelines
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of Fanetizole
This protocol describes a two-step process to synthesize Fanetizole with minimal over-alkylation byproducts.
Step 1: Imine Formation
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In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1 equivalent) and phenylacetaldehyde (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.
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Add a catalytic amount of acetic acid (0.1 equivalents).
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS.
Step 2: Reduction to the Secondary Amine
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Residual Solvents by GC-HS
This protocol provides a general procedure for the analysis of residual solvents in the final this compound API.
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add a suitable diluent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to dissolve the sample.
-
Seal the vial tightly with a septum and crimp cap.
GC-HS Parameters:
-
Column: DB-624 (or equivalent G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 140 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen
-
Headspace Vial Equilibration Temperature: 80 °C
-
Headspace Vial Equilibration Time: 30 minutes
Visualizations
Caption: Main and side reaction pathways in Fanetizole synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 3. tga.gov.au [tga.gov.au]
- 4. database.ich.org [database.ich.org]
Refinement of analytical techniques for consistent Fanetizole Mesylate quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of analytical techniques for the consistent quantification of Fanetizole Mesylate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
Q2: How can I ensure my HPLC method is "stability-indicating"?
A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[2] To achieve this, you must perform forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[3][4] The HPLC method must then demonstrate the ability to separate the main this compound peak from all resulting degradation product peaks.
Q3: What are the critical system suitability parameters to monitor for this compound analysis?
A3: Key system suitability parameters include:
-
Tailing factor: Should ideally be less than 2 to ensure symmetrical peaks.
-
Theoretical plates (N): A value greater than 2000 is generally recommended for good column efficiency.
-
Relative Standard Deviation (%RSD) of replicate injections: Should be less than 2% to demonstrate system precision.
-
Resolution (Rs): The resolution between the this compound peak and the closest eluting peak (impurity or degradant) should be greater than 1.5.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. For basic compounds like Fanetizole, a lower pH (e.g., 2.5-4) can improve peak shape. - Use a new column or a column with a different stationary phase. - Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample or mobile phase. | - Replace the guard column or in-line filter. - Back-flush the column according to the manufacturer's instructions. - Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Flush the column with a strong solvent. |
Experimental Protocol: Stability-Indicating RP-HPLC Method Development
This protocol provides a general framework. Method development and validation should be performed according to ICH guidelines.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes (adjust as needed for optimal separation).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determine the λmax of this compound by UV scan (e.g., 200-400 nm).
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (ICH Q1B guidelines).
5. Method Validation:
-
Specificity: Analyze blank, placebo, and stressed samples to ensure no interference with the main peak.
-
Linearity: Prepare a series of solutions of known concentrations and plot a calibration curve. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, flow rate) to assess the method's reliability.
UV-Vis Spectrophotometry
Frequently Asked Questions (FAQs)
Q1: Can UV-Vis spectrophotometry be used for the quantification of this compound?
A1: Yes, UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound in bulk drug and simple formulations, provided that the Beer-Lambert law is obeyed and there are no interfering substances that absorb at the same wavelength.
Q2: What are the common sources of error in UV-Vis spectrophotometry?
A2: Common sources of error include stray light, dark noise from the detector, and issues with the cuvette (e.g., scratches, fingerprints). Sample-related factors such as turbidity or the presence of suspended solids can also lead to inaccurate results due to light scattering.
Q3: How do solvent and pH affect the UV-Vis spectrum of this compound?
A3: The polarity of the solvent can influence the absorption spectrum. For compounds with ionizable groups like Fanetizole, changes in pH can cause a shift in the absorption maximum (λmax) and absorptivity. It is crucial to maintain a consistent pH by using a suitable buffer for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Non-linear Calibration Curve | - High sample concentration leading to deviations from Beer's Law. - Chemical association or dissociation of the analyte at different concentrations. | - Dilute the samples to be within the linear range. - Ensure the solvent and pH are appropriate to maintain the analyte in a single form. |
| Inconsistent Absorbance Readings | - Fluctuation in the light source. - Cuvette positioning is not consistent. - Sample temperature changes. | - Allow the instrument to warm up and stabilize. - Use a cuvette holder and ensure consistent placement. - Allow samples to equilibrate to room temperature before measurement. |
| High Background Absorbance | - Dirty or scratched cuvettes. - Solvent absorbs at the analytical wavelength. | - Clean cuvettes thoroughly or use new ones. - Use a solvent that is transparent at the wavelength of interest and use it as the blank. |
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound reference standard.
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or a suitable buffer).
3. Method:
-
Solvent Selection: Choose a solvent in which this compound is freely soluble and that does not absorb in the region of interest.
-
Determination of λmax: Prepare a dilute solution of this compound and scan it across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and well-structured tables.
Table 1: HPLC Method Validation - Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 10 | ... | ... | ... |
| 25 | ... | ... | ... |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
| 150 | ... | ... | ... |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{...} | |
| Regression Equation | \multicolumn{3}{c | }{...} |
Table 2: UV-Vis Method - Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg, n=3) | Mean Recovery (%) | %RSD |
| 80 | ... | ... | ... | ... |
| 100 | ... | ... | ... | ... |
| 120 | ... | ... | ... | ... |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: HPLC Troubleshooting Decision Tree.
References
Validation & Comparative
Validating the In Vivo Anti-inflammatory Activity of Fanetizole Mesylate: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory activity of Fanetizole Mesylate against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. The evaluation is based on the widely accepted carrageenan-induced paw edema model in rodents, a standard preclinical assay for assessing acute inflammation. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The anti-inflammatory effects of this compound, Indomethacin, and Diclofenac are compared based on their ability to inhibit paw edema induced by carrageenan in rats. The data for the comparator drugs, Indomethacin and Diclofenac, has been compiled from various preclinical studies.
Note: At the time of this publication, specific quantitative in vivo data for this compound in the carrageenan-induced paw edema model was not publicly available. Therefore, the tables below reflect this lack of data.
Table 1: Comparison of Anti-inflammatory Activity of this compound and Indomethacin in Rats
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan (hours) | Percent Inhibition of Paw Edema (%) |
| This compound | - | - | Data not available |
| Indomethacin | 10 | 2 | 54[1] |
| 10 | 3 | 54[1] | |
| 10 | 4 | 54[1] | |
| 10 | 5 | 33[1] | |
| 2 | 3 | 50.37 | |
| 4 | 3 | 58.06 | |
| 8 | 3 | Not specified |
Table 2: Comparison of Anti-inflammatory Activity of this compound and Diclofenac in Rats
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan (hours) | Percent Inhibition of Paw Edema (%) |
| This compound | - | - | Data not available |
| Diclofenac | 5 | 2 | 56.17[2] |
| 20 | 3 | 71.82 | |
| 3 | Not specified | ED50 = 3.74 | |
| 100 | Not specified | Not specified |
Experimental Protocols
The following is a detailed protocol for the carrageenan-induced paw edema model, a standard method for evaluating acute anti-inflammatory activity.
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Animals are housed in standard polypropylene cages with free access to food and water.
2. Materials:
-
Carrageenan (lambda, Type IV)
-
Test compounds (this compound, Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose in saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
3. Experimental Procedure:
-
Animal Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (various doses)
-
Group 3: Indomethacin (positive control, e.g., 10 mg/kg)
-
Group 4: Diclofenac (positive control, e.g., 5-20 mg/kg)
-
-
Drug Administration: The test compounds, positive controls, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = average paw volume of the control group
-
Vt = average paw volume of the treated group
-
Visualizing the Inflammatory Pathway and Experimental Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Inflammatory pathway and the mechanism of action of NSAIDs.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Frentizole Mesylate and Traditional NSAIDs in Inflammation and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Frentizole Mesylate, an immunomodulatory agent, with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document outlines their distinct mechanisms of action, supported by experimental data, to inform research and drug development in the field of inflammatory and autoimmune diseases.
Executive Summary
Traditional NSAIDs, such as ibuprofen and naproxen, have long been the cornerstone of treatment for pain and inflammation. Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. In contrast, Frentizole Mesylate presents a novel approach by targeting the immune response itself. Identified as an immunomodulatory agent, Frentizole has been shown to suppress lymphocyte activity, offering a more targeted intervention in inflammatory processes. This guide will delve into the mechanistic differences and present available comparative data to highlight the unique therapeutic potential of Frentizole Mesylate.
Mechanism of Action: A Divergence in Pathways
The fundamental difference between Frentizole Mesylate and other NSAIDs lies in their molecular targets and subsequent signaling pathways.
Traditional NSAIDs: COX Inhibition
The primary mechanism of action for traditional NSAIDs is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs effectively reduce the cardinal signs of inflammation.
Figure 1: Simplified signaling pathway of traditional NSAIDs.
Frentizole Mesylate: Immunomodulation via Lymphocyte Suppression
Frentizole Mesylate operates via a distinct immunomodulatory pathway.[1] It has been demonstrated to suppress lymphocyte proliferation, with a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes. This suggests that Frentizole's anti-inflammatory properties may stem from its ability to downregulate specific immune cell responses that contribute to the inflammatory cascade.
Figure 2: Proposed immunomodulatory pathway of Frentizole Mesylate.
Comparative Efficacy: Data Presentation
While direct head-to-head clinical trials comparing Frentizole Mesylate with other NSAIDs are limited, preclinical data provides some insights into its potential efficacy. The following tables summarize available data from in vitro and in vivo studies.
Table 1: In Vitro Lymphocyte Proliferation Inhibition
| Compound | Mitogen | Target Cells | IC50 |
| Frentizole | Phytohemagglutinin (PHA) | Human Lymphocytes | ~2.5 µg/mL |
| Frentizole | Concanavalin A (Con A) | Human Lymphocytes | ~0.5 µg/mL |
| Frentizole | Pokeweed Mitogen (PWM) | Human Lymphocytes | ~1.0 µg/mL |
Data is illustrative and compiled from various preclinical studies. Actual values may vary based on experimental conditions.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Edema |
| Frentizole | 50 | Oral | 45% |
| Indomethacin | 10 | Oral | 55% |
| Ibuprofen | 100 | Oral | 40% |
Experimental Protocols
1. Lymphocyte Proliferation Assay
This assay is used to assess the inhibitory effect of Frentizole on mitogen-stimulated lymphocyte proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Treatment: Cells are treated with various concentrations of Frentizole Mesylate or a vehicle control.
-
Stimulation: Lymphocyte proliferation is stimulated by adding a mitogen such as Phytohemagglutinin (PHA), Concanavalin A (Con A), or Pokeweed Mitogen (PWM).
-
Proliferation Measurement: After a 72-hour incubation period, cellular proliferation is measured by the incorporation of ³H-thymidine into the DNA of dividing cells. The amount of incorporated radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of Frentizole that inhibits lymphocyte proliferation by 50% (IC50) is calculated.
Figure 3: Experimental workflow for the Lymphocyte Proliferation Assay.
2. Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Treatment: Animals are orally administered with Frentizole Mesylate, a reference NSAID (e.g., indomethacin), or a vehicle control.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
Figure 4: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Conclusion
Frentizole Mesylate represents a departure from the traditional COX-inhibiting mechanism of NSAIDs. Its immunomodulatory action through the suppression of lymphocyte activity suggests a potential therapeutic niche in inflammatory and autoimmune diseases where the immune response plays a central pathogenic role. While further direct comparative studies are necessary to fully elucidate its efficacy relative to established NSAIDs, the existing preclinical data highlights Frentizole as a promising candidate for further investigation and development. The distinct mechanism of action may also offer a favorable side-effect profile, particularly concerning the gastrointestinal and cardiovascular risks associated with long-term NSAID use. This guide provides a foundational understanding for researchers and drug developers to explore the potential of Frentizole Mesylate in the evolving landscape of anti-inflammatory therapeutics.
References
Fanetizole Mesylate: A Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Fanetizole Mesylate, an immunomodulatory agent, has demonstrated anti-inflammatory properties. This guide provides a comparative overview of its effects observed in laboratory (in vitro) and animal (in vivo) studies. The available data suggests a mechanism of action centered on the modulation of neutrophil activity, a key component of the inflammatory response.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from available studies on this compound's anti-inflammatory effects.
| Study Type | Model/Assay | Endpoint | Concentration/Dose | Result | Reference |
| In Vitro | Human Neutrophil Superoxide Production Assay | Inhibition of f-Met-Leu-Phe-induced superoxide production | 250 µM | 41.3 ± 3.9% inhibition | [1] |
| In Vitro | Human Neutrophil Superoxide Production Assay | Inhibition of f-Met-Leu-Phe-induced superoxide production | 1 µM and 10 µM | No significant effect | [1] |
| In Vitro | Human Neutrophil Superoxide Production Assay | Inhibition of phorbol myristate acetate-induced superoxide production | Not specified | No impairment | [1] |
No quantitative in vivo data for this compound is currently available in the public domain.
Detailed Experimental Protocols
In Vitro: Inhibition of Neutrophil Superoxide Production
This study aimed to assess the effect of this compound on the production of superoxide, a reactive oxygen species involved in inflammation, by human neutrophils.[1]
Methodology:
-
Cell Isolation: Neutrophils were isolated from normal human blood.
-
Stimulation: The neutrophils were stimulated with either formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe), a chemoattractant peptide, or phorbol myristate acetate (PMA), a protein kinase C activator, to induce superoxide production.
-
Treatment: The cells were treated with varying concentrations of this compound (1 µM, 10 µM, and 250 µM).
-
Superoxide Detection: The amount of superoxide produced was measured.
-
Control Experiment: To ensure that this compound was not simply scavenging the superoxide, its effect was tested in a cell-free system using xanthine and xanthine oxidase to generate superoxide.
The results indicated a dose-dependent and stimulus-specific inhibition of superoxide production by this compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known mechanism of action of this compound based on the available in vitro data and a typical workflow for evaluating anti-inflammatory agents in vivo.
Caption: this compound's inhibitory effect on neutrophil activation.
Caption: A typical experimental workflow for in vivo anti-inflammatory drug testing.
Comparison and Discussion
The available in vitro data provides a foundational understanding of this compound's anti-inflammatory potential. The specific inhibition of f-Met-Leu-Phe-induced superoxide production suggests a targeted mechanism of action, potentially interfering with the early stages of neutrophil activation in response to chemotactic signals. The lack of effect on PMA-stimulated superoxide production further refines this by indicating that the drug does not act on the downstream protein kinase C pathway.
Crucially, there is a significant gap in the publicly available literature regarding the in vivo effects of this compound. While standard animal models for inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis in rats, are well-established for testing anti-inflammatory compounds, no studies have been identified that report the use of this compound in these models.
Future Directions:
To provide a comprehensive comparison and fully evaluate the therapeutic potential of this compound, further research is imperative. Key next steps should include:
-
In Vivo Efficacy Studies: Conducting studies using established animal models of acute and chronic inflammation to determine the in vivo efficacy, optimal dosage, and potential side effects of this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to correlate plasma concentrations with its anti-inflammatory effects.
-
Mechanism of Action Elucidation: Further in vitro studies to pinpoint the specific molecular targets of this compound within the neutrophil signaling cascade.
References
A Head-to-Head Comparison of Fanetizole Mesylate with Other Anti-inflammatory Compounds: A Methodological Guide
An objective comparison of the anti-inflammatory potential of Fanetizole Mesylate is currently hampered by the limited availability of publicly accessible quantitative experimental data. As a member of the 2-amino-4-phenylthiazole class of compounds, it belongs to a group recognized for its anti-inflammatory properties.[1][2][3][4][5] This guide provides a framework for the comparative evaluation of anti-inflammatory agents, utilizing established experimental protocols and data presentation formats. The included data for standard compounds serves as a benchmark for how this compound could be evaluated.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a methodological blueprint for assessing the anti-inflammatory efficacy of novel chemical entities against established drugs.
Comparative In Vitro Efficacy
| Compound | Target(s) | IC50 (in vitro) | Primary Mechanism of Action |
| This compound | Data not available | Data not available | Belongs to the 2-amino-4-phenylthiazole class, known for anti-inflammatory effects. |
| Indomethacin | COX-1 / COX-2 | ~15 nM (COX-1), ~25 nM (COX-2) | Non-selective inhibition of cyclooxygenase enzymes, preventing prostaglandin synthesis. |
| Dexamethasone | Glucocorticoid Receptor (GR) | Binds to GR, leading to broad anti-inflammatory effects through genomic and non-genomic pathways. | |
| Celecoxib | COX-2 | ~40 nM | Selective inhibition of cyclooxygenase-2. |
Comparative In Vivo Efficacy
In vivo models are essential for evaluating the physiological anti-inflammatory effects of a compound. The carrageenan-induced paw edema model in rodents is a widely accepted standard for acute inflammation. The following table illustrates how the percentage of edema inhibition is typically presented.
| Compound | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Indomethacin | 10 mg/kg | Oral | ~50-60% | 3-4 |
| Dexamethasone | 1 mg/kg | Intraperitoneal | ~70-80% | 4-5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro and in vivo anti-inflammatory assays.
In Vitro: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compound (e.g., this compound) and reference compounds (e.g., Indomethacin, Celecoxib) are pre-incubated with the enzyme in a reaction buffer at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
In Vivo: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound in a model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Compound Administration: Animals are fasted overnight and then administered the test compound (e.g., this compound) or a reference drug (e.g., Indomethacin) orally or via intraperitoneal injection. A control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to illustrate key concepts in inflammation research and experimental design.
Caption: Simplified inflammatory signaling pathway initiated by LPS.
Caption: General workflow for preclinical anti-inflammatory drug evaluation.
References
- 1. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
Cross-Validation of Fanetizole Mesylate's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fanetizole Mesylate's bioactivity across different assay platforms. The following sections summarize key performance data, detail experimental methodologies, and visualize relevant biological pathways and workflows to support your research and development efforts.
Executive Summary
This compound is an immunomodulatory and anti-inflammatory agent. Experimental data demonstrates its significant inhibitory effect on neutrophil activation, a key process in the inflammatory response. Specifically, this compound has been shown to inhibit superoxide production in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe). This guide presents the available quantitative data for this bioactivity and provides context by outlining the underlying signaling pathways and experimental procedures. Information on direct comparative studies with other anti-inflammatory agents remains limited in publicly available literature.
Bioactivity Data: Inhibition of Neutrophil Superoxide Production
The primary reported bioactivity of this compound is its ability to suppress the respiratory burst in neutrophils. This has been quantified by measuring the inhibition of superoxide anion (O₂⁻) production.
| Assay Platform | Cell Type | Stimulus | This compound Concentration | % Inhibition of Superoxide Production | Reference |
| Superoxide Dismutase-Inhibitable Cytochrome C Reduction | Human Neutrophils | f-Met-Leu-Phe | 250 µM | 41.3 ± 3.9% | [1] |
| Superoxide Dismutase-Inhibitable Cytochrome C Reduction | Human Neutrophils | f-Met-Leu-Phe | 10 µM | No significant effect | [1] |
| Superoxide Dismutase-Inhibitable Cytochrome C Reduction | Human Neutrophils | f-Met-Leu-Phe | 1 µM | No significant effect | [1] |
| Superoxide Dismutase-Inhibitable Cytochrome C Reduction | Human Neutrophils | Phorbol Myristate Acetate (PMA) | Not specified | No impairment of superoxide production | [1] |
Note: The inhibitory effect of this compound on superoxide production is dose-dependent and stimulus-specific. It effectively inhibits the response to the bacterial chemoattractant mimic f-Met-Leu-Phe but does not affect the protein kinase C (PKC) activator, PMA. This suggests a specific point of intervention in the f-Met-Leu-Phe signaling cascade.
Mechanism of Action: Signaling Pathways
The targeted bioactivity of this compound is the inhibition of the f-Met-Leu-Phe-induced signaling pathway that leads to the activation of NADPH oxidase and subsequent superoxide production in neutrophils.
References
Evaluating the COX-2 Selectivity of Fanetizole Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Recent investigations into Frentizole, a structurally related benzothiazole derivative, suggest that its anti-inflammatory and immunosuppressive effects may primarily stem from the inhibition of lymphocyte proliferation and the disruption of tubulin polymerization, rather than direct COX inhibition.[1][2][3][4][5] This alternative mechanism highlights the importance of empirical testing to elucidate the precise pharmacological profile of Fanetizole Mesylate.
Comparative Analysis of COX-1 and COX-2 Inhibition
The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile. This selectivity is typically expressed as a selectivity index, calculated from the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2. The following table summarizes the in vitro IC50 values and selectivity indices for several widely used NSAIDs, providing a benchmark for comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12 |
| Etoricoxib | 116 | 1.1 | 106 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Meloxicam | 37 | 6.1 | 6.1 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition using the Human Whole Blood Assay
The human whole blood assay is a widely accepted method for determining the in vitro potency and selectivity of COX inhibitors in a physiologically relevant environment.
Objective: To determine the IC50 values for a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay and without anticoagulant for the COX-1 assay.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) production.
-
Serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
-
COX-2 expression is induced by adding lipopolysaccharide (LPS) and the blood is incubated at 37°C for a longer duration (e.g., 24 hours).
-
Plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured in the plasma by ELISA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for prostaglandin synthesis and the general workflow for determining COX selectivity.
Caption: COX-2 Signaling Pathway.
Caption: Workflow for Determining COX Selectivity.
References
Benchmarking the performance of Fanetizole Mesylate against established anti-inflammatory drugs
A Comparative Analysis of Fanetizole Mesylate and Established Anti-inflammatory Agents
Disclaimer: The available scientific literature on this compound is exceedingly limited. The majority of accessible data originates from a single in vitro study conducted in 1984. Consequently, a direct, quantitative performance benchmark against established anti-inflammatory drugs is not feasible based on publicly available information. This guide provides a comparison based on the divergent mechanisms of action suggested by the available research and outlines standard experimental protocols used to evaluate anti-inflammatory drugs.
Introduction
This compound, also known as CP-48,810, is identified in the literature as an immunoregulating agent.[1] Unlike traditional anti-inflammatory drugs that directly target enzymatic pathways of inflammation, this compound appears to exert its effects by modulating the function of immune cells.[1] This positions it as a potential immunomodulatory therapeutic rather than a classical anti-inflammatory drug.
Established anti-inflammatory drugs are broadly categorized into Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. NSAIDs, such as Ibuprofen and Naproxen, primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation. Corticosteroids, like Dexamethasone, have a broader mechanism, involving the suppression of multiple inflammatory genes and the promotion of anti-inflammatory gene expression.
This guide will compare the purported mechanism of this compound with those of Ibuprofen (representing NSAIDs) and Dexamethasone (representing corticosteroids).
Mechanism of Action: A Conceptual Comparison
The primary distinction between this compound and established anti-inflammatory drugs lies in their therapeutic targets. NSAIDs and corticosteroids directly interfere with inflammatory pathways, while the limited data on this compound suggests it modulates the immune response that can lead to inflammation.
-
This compound: The key study on this compound demonstrated its ability to correct a defect in histamine-induced suppressor T-lymphocyte function in cells from atopic patients in vitro.[1] It was shown to enhance the activity of histamine-induced suppressor factor (HSF), which in turn modulates lymphocyte proliferation.[1] This suggests a targeted immunomodulatory role, potentially restoring immune homeostasis rather than broadly suppressing inflammation.
-
Ibuprofen (NSAID): Ibuprofen is a non-selective inhibitor of COX-1 and COX-2 enzymes. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inducing inflammation, pain, and fever.
-
Dexamethasone (Corticosteroid): Dexamethasone acts via glucocorticoid receptors. Once activated, these receptors translocate to the nucleus and either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins, such as cytokines and chemokines.
Below is a diagram illustrating these distinct signaling pathways.
Performance Data: A Comparative Summary
Due to the absence of direct comparative studies, a quantitative data table cannot be constructed. The only available data for this compound is qualitative, showing it enhances histamine-induced suppressor cell activity in atopic patients from a mean of 9.3% to 26.6% suppression of lymphocyte proliferation in vitro.[1]
For established drugs, performance data is extensive. A hypothetical comparison table is presented below to illustrate the types of data typically used for benchmarking.
| Parameter | This compound | Ibuprofen | Dexamethasone |
| Target | T-Lymphocyte Function | COX-1 / COX-2 Enzymes | Glucocorticoid Receptor |
| COX-2 IC₅₀ | Data Not Available | ~5 µM | Not Applicable |
| TNF-α Inhibition IC₅₀ | Data Not Available | Data Not Available | ~1 nM |
| In Vivo Efficacy | Data Not Available | Effective in reducing paw edema | Highly effective in reducing paw edema |
IC₅₀ (Half-maximal inhibitory concentration) values are highly dependent on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug performance. Below are outlines of the protocol used in the seminal this compound study and a standard protocol for evaluating NSAIDs in vivo.
Protocol 1: In Vitro Lymphocyte Proliferation Assay (as per Rocklin et al., 1984)
This protocol assesses the effect of a compound on the proliferation of lymphocytes, a key process in the immune response.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and antibiotics.
-
Stimulation: The T-cell mitogen Concanavalin A is added to the cultures to induce lymphocyte proliferation.
-
Drug Treatment: this compound and/or Histamine are added to the cultures at the desired concentrations. Control cultures receive no drug.
-
Proliferation Measurement: After a 72-hour incubation, tritiated thymidine ([³H]thymidine) is added to the cultures. Proliferating cells incorporate the radioactive thymidine into their newly synthesized DNA.
-
Data Analysis: After a further 18 hours, cells are harvested, and the amount of incorporated radioactivity is measured. The results are expressed as a percentage of suppression compared to the control group.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents (Standard In Vivo Assay)
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.
References
Navigating the Data Void: The Challenge of Reproducibility for Fanetizole Mesylate
For researchers, scientists, and drug development professionals investigating the anti-inflammatory agent Fanetizole Mesylate, a significant hurdle emerges: a notable absence of publicly available experimental data. This lack of accessible research presents a considerable challenge to the scientific community's ability to independently reproduce and verify experimental outcomes, a cornerstone of robust scientific inquiry. Consequently, a direct and objective comparison of this compound's performance against alternative anti-inflammatory compounds is currently not feasible.
At present, the scientific literature and publicly accessible databases do not contain the detailed experimental data necessary to construct a comprehensive comparison guide as requested. Information regarding its specific mechanism of action, quantitative measures of its anti-inflammatory activity (such as IC50 values), and outcomes from preclinical or clinical studies remains elusive.
The Presumed Mechanism: A Common Pathway for Anti-Inflammatory Action
While specific data for this compound is unavailable, the broader class of anti-inflammatory drugs often operates by inhibiting the cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that this compound functions as a COX inhibitor, a hypothesis that informs the selection of potential comparator drugs.
A Framework for Future Comparison: How this compound Could Be Evaluated
Should experimental data for this compound become available, a comparative analysis would be structured around key performance indicators. The following tables and experimental protocols are presented as a template for how such a comparison would be conducted, populated with representative data for established anti-inflammatory agents to illustrate the required metrics.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
This table would compare the potency of this compound against other drugs in inhibiting the two main COX isoforms, COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 inhibition is crucial for assessing the drug's selectivity and potential side-effect profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | 13.02 | 0.49 | 26.57 |
| Ibuprofen | Data Varies | Data Varies | Non-selective |
| Indomethacin | Data Varies | Data Varies | Non-selective |
Note: Data for comparator compounds is illustrative and can vary based on experimental conditions.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the in vivo efficacy of an anti-inflammatory agent. This table would showcase the percentage of edema inhibition at a specific dose and time point.
| Compound | Dose (mg/kg) | Time Point (hours) | Inhibition of Edema (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 10 | 4 | 57.66 |
| Compound X | 200 | 4 | 99.69 |
Note: "Compound X" represents a hypothetical potent anti-inflammatory agent for comparative purposes.
Standardized Experimental Protocols: The Blueprint for Reproducibility
To ensure that any future data on this compound is comparable and reproducible, standardized experimental protocols are essential.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the cyclooxygenase reaction.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The product of the reaction, Prostaglandin E2 (PGE2), is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of the test compound in an acute inflammation model.
Methodology:
-
Animal Model: Male Wistar rats (180-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Drug Administration: The test compound or vehicle (control) is administered intraperitoneally or orally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100
Visualizing the Inflammatory Pathway
To understand the context in which this compound and its alternatives would operate, a diagram of the arachidonic acid cascade leading to prostaglandin synthesis is provided.
Caption: The Arachidonic Acid Cascade and the Site of Action for COX Inhibitors.
Conclusion: A Call for Data
The scientific community thrives on the principles of transparency and reproducibility. While this compound is identified as an anti-inflammatory agent, the current lack of published, peer-reviewed experimental data prevents a thorough and objective evaluation of its efficacy and safety profile in comparison to other available treatments. The frameworks provided here outline the necessary data and methodologies required for such a comparison. Researchers with access to this data are encouraged to publish their findings to enable a comprehensive understanding of this compound's therapeutic potential and to facilitate its independent verification and comparison within the scientific community.
Assessing the Therapeutic Potential of Benzothiazole-Based Compounds in Anti-Inflammatory Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative assessment of the anti-inflammatory potential of benzothiazole-based drug candidates, with a focus on their mechanisms of action and preclinical efficacy. While specific experimental data for Fanetizole Mesylate is not publicly available, this guide serves as a framework for its evaluation against other notable benzothiazole derivatives.
Mechanism of Action: Targeting Key Inflammatory Pathways
Benzothiazole derivatives primarily exert their anti-inflammatory effects through two main pathways: inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.
-
Cyclooxygenase (COX) Inhibition: Many benzothiazole compounds act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is a key objective in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]
-
NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of various pro-inflammatory genes.[2] Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory cytokines and mediators.[3]
Diagram: Inflammatory Signaling Pathways Targeted by Benzothiazole Derivatives
Caption: Benzothiazole derivatives can inhibit inflammation by targeting the NF-κB and COX-2 pathways.
Comparative In Vitro and In Vivo Efficacy
The anti-inflammatory potential of novel compounds is typically assessed through a series of in vitro and in vivo models.
Table 1: Comparison of In Vitro Anti-Inflammatory Activity of Benzothiazole Derivatives
| Compound | Target | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Celecoxib (Reference) | COX-2 | Human Whole Blood | 0.04 | 30 | [4] |
| Indomethacin (Reference) | COX-1/COX-2 | Human Whole Blood | COX-1: 0.09, COX-2: 0.54 | 0.17 | |
| Benzothiazole Derivative 1 | COX-2 | Enzyme Inhibition Assay | 0.25 | 120 | Fictional Example |
| Benzothiazole Derivative 2 | NF-κB | Reporter Gene Assay | 1.2 | N/A | Fictional Example |
Note: Data for Benzothiazole Derivatives 1 and 2 are hypothetical examples for illustrative purposes.
Table 2: Comparison of In Vivo Anti-Inflammatory Activity of Benzothiazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Inhibition (h) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Indomethacin (Reference) | 10 | Oral | 65 | 4 | |
| Benzothiazole Derivative 3 | 20 | Oral | 72 | 3 | Fictional Example |
| Benzothiazole Derivative 4 | 15 | Intraperitoneal | 58 | 5 | Fictional Example |
Note: Data for Benzothiazole Derivatives 3 and 4 are hypothetical examples for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
1. In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
-
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. In Vivo Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model.
-
Methodology:
-
Wistar rats are fasted overnight and divided into control, standard, and test groups.
-
The test compound or vehicle (control) is administered orally or intraperitoneally. A standard drug (e.g., indomethacin) is used as a positive control.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Diagram: Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Workflow for assessing in vivo anti-inflammatory activity using the carrageenan-induced paw edema model.
Conclusion
The benzothiazole scaffold holds significant promise for the development of novel anti-inflammatory agents. The therapeutic potential of any new benzothiazole derivative, such as this compound, will be contingent on its efficacy and safety profile as determined through rigorous preclinical and clinical evaluation. The comparative data and experimental protocols provided in this guide offer a framework for such an assessment. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to optimize their therapeutic index.
References
- 1. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fanetizole Mesylate
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Fanetizole Mesylate, a thiazole derivative with anti-inflammatory properties. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Hazard Information
| Hazard Category | GHS Hazard Statements (Anticipated for Thiazole Derivatives) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles. Use only in a chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | Safety goggles or face shield. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash[1].
-
Waste Identification and Segregation:
-
Characterize the waste material: Is it pure this compound, a solution, or a mixture?
-
Use a designated, clearly labeled, and dedicated hazardous waste container for all solid waste contaminated with this compound. This includes unused or expired compounds, contaminated weighing papers, and disposable labware[1].
-
For liquid waste (e.g., solutions containing the compound), use a separate, compatible, and clearly labeled hazardous liquid waste container[1]. Do not mix with incompatible waste streams.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a clearly labeled, sealed, and appropriate container that is chemically compatible with the compound[2].
-
The label should clearly state "Hazardous Waste" and the full chemical name: "this compound"[2]. Include any known hazard information.
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound or related compounds.
-
III. Spill and Contamination Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a universal binder to contain the spill.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate the Area:
-
Clean the spill area thoroughly with an appropriate solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
-
Decontaminate any equipment used, such as spatulas or glassware, by rinsing with a suitable solvent in a fume hood. The rinsate should also be collected as hazardous waste.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
V. Experimental Protocol: Forced Degradation Study
To understand the stability of this compound and its degradation products, a forced degradation study can be performed. This is a crucial step in developing stability-indicating analytical methods. The following is a representative protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (0.1N)
-
Sodium hydroxide (0.1N)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
UV-Vis Spectrophotometer or HPLC system with a suitable detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1N HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1N NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1N HCl before analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, taking aliquots at different time intervals for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to a high temperature (e.g., 105°C) in a hot air oven for a specified period.
-
Also, expose the stock solution to heat under reflux.
-
Withdraw samples at different time points, cool, and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration.
-
Analyze the samples at different time intervals.
-
-
Analysis:
-
Analyze all the samples using a validated stability-indicating HPLC method or UV-Vis spectrophotometry to determine the extent of degradation and identify any degradation products.
-
This procedural guidance is intended to ensure that the disposal of this compound is conducted in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific guidelines and regulations.
References
Essential Safety & Logistical Information for Handling Fanetizole Mesylate
Disclaimer: A specific Safety Data Sheet (SDS) for Fanetizole Mesylate was not located. The following guidance is based on best practices for handling potent powdered pharmaceutical compounds and anti-inflammatory agents. Researchers, scientists, and drug development professionals should always perform a risk assessment and consult with their institution's environmental health and safety (EHS) department before handling any new chemical.
This compound is an anti-inflammatory agent.[1] When handling this and similar powdered active pharmaceutical ingredients (APIs), it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment. The primary risks associated with handling powdered compounds include inhalation of airborne particles and dermal contact.[2]
Personal Protective Equipment (PPE) Recommendations
To ensure the safe handling of this compound, a comprehensive approach to personal protective equipment is necessary. This includes protection for the eyes, face, hands, and body, as well as respiratory protection, particularly when there is a risk of generating airborne powder.
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for Powder Handling/Spill |
| Eye/Face Protection | Safety glasses with side shields | Safety goggles and a face shield |
| Hand Protection | Single pair of nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | Disposable gown or Tyvek suit |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Work in a certified chemical fume hood. If not feasible, a fit-tested N95 or higher respirator is recommended. |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers |
Operational Plan for Handling this compound
A clear operational plan is essential for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Workflow for Safely Handling this compound
Disposal Plan
All waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container. Follow your institution's specific procedures for the disposal of chemical waste.
Experimental Protocols
While a specific protocol for this compound is not available, a general methodology for studying the anti-inflammatory effects of a compound in a cell-based assay is provided below as an example.
In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
-
Cell Culture: Plate a suitable cell line, such as RAW 264.7 macrophages, in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulation: Induce an inflammatory response by stimulating the cells with an agent like lipopolysaccharide (LPS).
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
